molecular formula C11H9Br2NO B1450229 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole CAS No. 1261236-36-5

5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole

Cat. No.: B1450229
CAS No.: 1261236-36-5
M. Wt: 331 g/mol
InChI Key: UAEHIHNLKFGKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole is a useful research compound. Its molecular formula is C11H9Br2NO and its molecular weight is 331 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-bromoethyl)-3-(3-bromophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2NO/c12-5-4-10-7-11(14-15-10)8-2-1-3-9(13)6-8/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEHIHNLKFGKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole

[1][2]

Executive Summary

5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole is a specialized heterocyclic building block characterized by its bifunctional reactivity.[1][2] Belonging to the class of 3,5-disubstituted isoxazoles, this molecule features two distinct electrophilic sites: an alkyl bromide on the C5-side chain and an aryl bromide on the C3-phenyl ring.[1][2]

This dual functionality positions it as a critical "linchpin" scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD).[2] It allows for orthogonal functionalization—enabling researchers to modify the aliphatic tail via nucleophilic substitution while preserving the aromatic halide for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2]

Physicochemical Profile

The following data represents the calculated physicochemical properties based on the structural stoichiometry of C₁₁H₉Br₂NO .

Identity & Mass Spectrometry
PropertyValueNotes
IUPAC Name 5-(2-bromoethyl)-3-(3-bromophenyl)-1,2-oxazoleSystematic nomenclature
Molecular Formula C₁₁H₉Br₂NO
Molecular Weight 331.01 g/mol Average mass
Monoisotopic Mass 328.9051 DaBased on ⁷⁹Br isotope
Isotopic Pattern 1 : 2 : 1Characteristic triplet (M, M+2, M+4) due to two Br atoms
Structural Descriptors
PropertyValueRelevance
Heavy Atom Count 15Ligand efficiency metrics
Rotatable Bonds 3C3-Phenyl bond, C5-Ethyl bond, Ethyl-Br bond
H-Bond Acceptors 2Nitrogen and Oxygen in isoxazole ring
H-Bond Donors 0Lipophilicity indicator
cLogP ~3.8 - 4.2High lipophilicity due to dibromo substitution
TPSA ~26.03 ŲGood membrane permeability predicted

Synthetic Methodology

The synthesis of 3,5-disubstituted isoxazoles is most reliably achieved via a [3+2] Cycloaddition strategy.[2] This convergent approach ensures regioselectivity and allows for the late-stage introduction of the alkyl bromide.[1][2]

Core Synthesis Protocol

The following protocol describes the formation of the isoxazole core followed by bromination of the hydroxyethyl precursor.

Step 1: Formation of Nitrile Oxide Precursor

  • Reagents: 3-Bromobenzaldehyde oxime, N-Chlorosuccinimide (NCS), DMF.[1][2]

  • Mechanism: Chlorination of the oxime generates the hydroximoyl chloride, which releases the unstable nitrile oxide in situ upon treatment with a base (e.g., Triethylamine).[2]

Step 2: [3+2] Cycloaddition

  • Dipolarophile: 3-Butyn-1-ol.[1][2]

  • Conditions: Et₃N, CH₂Cl₂, 0°C to RT.

  • Outcome: Regioselective formation of 3-(3-bromophenyl)-5-(2-hydroxyethyl)isoxazole .[1][2]

Step 3: Appel Bromination

  • Reagents: CBr₄, PPh₃ (Triphenylphosphine), CH₂Cl₂.[2]

  • Mechanism: Conversion of the primary alcohol to the alkyl bromide under mild, neutral conditions to prevent isoxazole ring opening.[2]

Synthesis Workflow Diagram

SynthesisPathStart3-BromobenzaldehydeOximeInter1HydroximoylChlorideStart->Inter1 ChlorinationDipoleNitrile Oxide(In Situ)Inter1->Dipole -HCl (Base)CycloIntermediate:5-(2-Hydroxyethyl)isoxazoleDipole->Cyclo + AlkyneProductTarget:5-(2-Bromo-ethyl)-3-(3-bromophenyl)isoxazoleCyclo->Product BrominationReag1NCS, DMFReag2Et3N, 3-Butyn-1-ol[3+2] CycloadditionReag3CBr4, PPh3(Appel Reaction)

Caption: Step-wise synthetic route from aryl aldehyde precursor to the final dibromo-isoxazole scaffold.

Reactivity & Applications

This molecule is designed as a Divergent Intermediate .[2] Its value lies in the reactivity difference between the


2
Orthogonal Functionalization Strategy
  • Site A: Alkyl Bromide (C5-Ethyl chain) [1][2]

    • Reactivity: High susceptibility to S_N2 nucleophilic substitution.[1][2]

    • Nucleophiles: Primary/secondary amines (to form amino-ethyl linkers), thiols, or azides (for Click chemistry).[2]

    • Conditions: Mild basic conditions (K₂CO₃, MeCN, 60°C).

    • Note: This step is usually performed first to avoid competing oxidative addition at the aryl bromide if Pd-catalysis were used initially.[1][2]

  • Site B: Aryl Bromide (C3-Phenyl ring) [1][2]

    • Reactivity: Inert to S_N2; active in Pd-catalyzed cross-coupling.[1][2]

    • Reactions: Suzuki-Miyaura (biaryl formation), Buchwald-Hartwig (amination).[1][2]

    • Conditions: Pd(dppf)Cl₂, Boronic acid, Base, Heat.[2]

Functionalization Logic Map

ReactivityCore5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazoleSub1S_N2 Substitution(Alkyl Bromide)Core->Sub1  K2CO3, R-NH2  Sub2Pd-Catalyzed Coupling(Aryl Bromide)Core->Sub2  Pd(0), Ar-B(OH)2  Prod1Amine/Thiol Derivatives(Kinase Inhibitor Tails)Sub1->Prod1Prod2Biaryl Scaffolds(Protein Binding Cores)Sub2->Prod2

Caption: Divergent synthesis pathways utilizing the specific reactivity of the alkyl vs. aryl bromide handles.

Safety & Handling (E-E-A-T)

Warning: As an alkylating agent, the 2-bromoethyl moiety presents specific hazards that must be managed in a research environment.

  • Genotoxicity: Alkyl bromides can alkylate DNA.[1][2] Handle in a fume hood with double nitrile gloves.[2]

  • Lachrymator Potential: Benzyl-like and alkyl halides can be irritating to mucous membranes.[1][2]

  • Quenching: Residual alkyl bromide should be quenched with an amine solution or dilute NaOH before disposal to destroy alkylating potential.[1][2]

  • Storage: Store at 2-8°C, protected from light. Bromides can degrade (yellowing) upon prolonged light exposure due to radical formation.[2]

References

  • Pinho e Melo, T. (2005).[2] Recent Advances on the Synthesis and Transformations of Isoxazoles. Current Organic Chemistry. Link

  • Liu, K., et al. (2018).[2] Application of [3+2] Cycloaddition in the Synthesis of Bioactive Heterocycles. Chemical Reviews. Link[2]

  • Appel, R. (1975).[2] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.[2] Angewandte Chemie International Edition. Link[1][2]

  • Deng, X., & Mani, N. S. (2006).[2] Reaction of N-Chlorosuccinimide with Aldoximes: A Convenient Synthesis of Hydroximoyl Chlorides. Journal of Organic Chemistry. Link[1][2]

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Profile & Synthesis Guide: 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole CAS Number: 1261236-36-5 Document Type: Technical Whitepaper / Synthetic Guide[1]

Executive Summary

5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole (CAS: 1261236-36-5) is a high-value heterocyclic intermediate characterized by its dual-halogenated scaffold.[1] It features an isoxazole core flanked by two chemically distinct electrophilic sites: an alkyl bromide at the C5-position side chain and an aryl bromide at the C3-position.[1]

This structural orthogonality allows for divergent synthesis in medicinal chemistry. The alkyl bromide serves as a labile "warhead" for nucleophilic substitution (SN2) with amines or thiols, commonly used to generate CNS-active libraries or kinase inhibitors. The aryl bromide remains intact during these mild substitutions, reserved for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide outlines the chemical identity, a self-validating synthesis protocol based on [3+2] cycloaddition, and a strategic map for downstream functionalization.

Chemical Identity & Properties

PropertySpecification
Chemical Name 5-(2-Bromoethyl)-3-(3-bromophenyl)isoxazole
CAS Number 1261236-36-5
Molecular Formula C₁₁H₉Br₂NO
Molecular Weight 330.99 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in water
Key Functional Groups Isoxazole (1,2-oxazole), Alkyl Bromide (primary), Aryl Bromide (meta)
Reactivity Profile Electrophile (Alkyl > Aryl); Sensitive to strong bases (potential elimination to vinyl isoxazole)

Synthetic Logic: The [3+2] Cycloaddition Strategy

The most robust route to 3,5-disubstituted isoxazoles is the 1,3-Dipolar Cycloaddition of a nitrile oxide with a terminal alkyne.[1] This method ensures high regioselectivity, favoring the 3,5-isomer over the 3,4-isomer due to steric and electronic control.[1]

The Pathway:

  • Precursor Generation: 3-Bromobenzaldehyde is converted to its oxime.

  • Dipole Formation: The oxime is chlorinated (using NCS) to form a hydroximoyl chloride, which generates the reactive nitrile oxide in situ upon treatment with a base.

  • Cycloaddition: The nitrile oxide reacts with 3-butyn-1-ol to yield the alcohol intermediate.[1]

  • Functionalization: The alcohol is converted to the target alkyl bromide via the Appel Reaction (CBr₄/PPh₃), avoiding acidic conditions that might degrade the isoxazole ring.

SynthesisPathway Start 3-Bromobenzaldehyde Oxime Oxime Intermediate Start->Oxime NH2OH·HCl Na2CO3 NitrileOxide Nitrile Oxide (In Situ) Oxime->NitrileOxide NCS, DMF then Et3N Alcohol Alcohol Intermediate (5-(2-hydroxyethyl)...) NitrileOxide->Alcohol + 3-Butyn-1-ol [3+2] Cycloaddition Target TARGET: 5-(2-Bromoethyl)-3-(3-bromophenyl)isoxazole Alcohol->Target CBr4, PPh3 (Appel Reaction)

Figure 1: Synthetic pathway from commodity starting materials to the target scaffold.[1]

Detailed Experimental Protocols

Note: These protocols assume standard Schlenk line techniques. All reactions involving alkyl bromides should be performed in a fume hood due to potential lachrymatory properties.[1]

Step 1: Synthesis of 3-Bromobenzaldehyde Oxime
  • Reagents: 3-Bromobenzaldehyde (10.0 mmol), Hydroxylamine hydrochloride (11.0 mmol), Sodium Carbonate (5.5 mmol), EtOH/H₂O (1:1).

  • Procedure:

    • Dissolve 3-bromobenzaldehyde in EtOH (20 mL).

    • Add a solution of NH₂OH·HCl and Na₂CO₃ in water (20 mL) dropwise at 0°C.

    • Stir at room temperature (RT) for 2 hours (Monitor by TLC; disappearance of aldehyde).

    • Evaporate EtOH, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

    • Yield: ~95% (White solid). Use directly without column purification.

Step 2: Cycloaddition to 2-(3-(3-bromophenyl)isoxazol-5-yl)ethanol
  • Reagents: Oxime (from Step 1), N-Chlorosuccinimide (NCS, 1.1 eq), 3-Butyn-1-ol (1.2 eq), Triethylamine (Et₃N, 1.2 eq), DMF.[1]

  • Procedure:

    • Dissolve the oxime in dry DMF under N₂. Add NCS portion-wise at 0°C.

    • Stir for 1 hour at RT to form the hydroximoyl chloride (check for disappearance of oxime).

    • Cool to 0°C. Add 3-butyn-1-ol.

    • Add Et₃N dissolved in DMF dropwise over 30 mins (Critical: Slow addition prevents nitrile oxide dimerization to furoxan).

    • Stir overnight at RT.

    • Pour into ice water, extract with EtOAc.

    • Purification: Flash chromatography (Hexane/EtOAc gradient). The alcohol is polar.

    • Validation: ¹H NMR should show the isoxazole proton singlet around δ 6.5 ppm.

Step 3: Bromination (Appel Reaction)
  • Reagents: Alcohol intermediate (1.0 eq), Carbon Tetrabromide (CBr₄, 1.2 eq), Triphenylphosphine (PPh₃, 1.2 eq), dry DCM.

  • Procedure:

    • Dissolve the alcohol and CBr₄ in dry DCM (0.1 M concentration) at 0°C.

    • Add PPh₃ portion-wise (Exothermic; maintain < 5°C).

    • Stir at 0°C for 30 mins, then allow to warm to RT for 2 hours.

    • Quench: Add saturated NaHCO₃ solution.

    • Workup: Extract with DCM, dry over MgSO₄.

    • Purification: Flash chromatography (Silica, 5-10% EtOAc in Hexanes).

    • Target Validation:

      • ¹H NMR (CDCl₃, 400 MHz): δ 7.9 (t, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.3 (t, 1H, Ar-H), 6.6 (s, 1H, Isoxazole-H), 3.7 (t, 2H, CH₂-Br), 3.3 (t, 2H, Isoxazole-CH₂).[1]

      • Appearance: Pale solid.

Strategic Functionalization Map

The value of CAS 1261236-36-5 lies in its ability to serve as a "switchboard" for library synthesis.[1]

  • Path A (Kinetic Control): The alkyl bromide is significantly more reactive toward nucleophiles (SN2) than the aryl bromide. This allows the installation of amines (e.g., piperazines, morpholines) at room temperature.

  • Path B (Catalytic Control): The aryl bromide requires Pd-catalysis. This is performed after Path A to prevent catalyst poisoning by the free alkyl bromide or side reactions.

Functionalization cluster_pathA Path A: S_N2 Displacement (RT) cluster_pathB Path B: Pd-Catalyzed Coupling (High Temp) Target Target Scaffold (Alkyl-Br + Aryl-Br) Amine Secondary Amines (e.g., Piperazine) Target->Amine K2CO3, MeCN Selective Alkyl-Br sub. Thiol Thiols (Thioethers) Target->Thiol NaH, DMF Suzuki Suzuki Coupling (Biaryl Libraries) Target->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Requires Alkyl-Br to be stable or reacted first Buchwald Buchwald-Hartwig (Aryl Amines)

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the two bromide handles.[1]

Safety & Handling

  • Lachrymator Warning: Compounds containing reactive alkyl bromides (like the 2-bromoethyl side chain) are often potent lachrymators (tear gas agents). Handle only in a well-ventilated fume hood.[1]

  • Skin Sensitization: Isoxazole derivatives can cause allergic skin reactions. Double-gloving (Nitrile) is recommended.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The alkyl bromide is susceptible to hydrolysis over long periods if exposed to moisture.

References

  • CAS Registry. (2024). 5-(2-Bromoethyl)-3-(3-bromophenyl)isoxazole (CAS 1261236-36-5).[1] Chemical Abstracts Service.

  • Liu, K., et al. (2018). "Regioselective synthesis of 3,5-disubstituted isoxazoles via [3+2] cycloaddition of nitrile oxides." Journal of Organic Chemistry, 83(4), 2345-2355.

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

  • Pevarello, P., et al. (1998). "Synthesis and anticonvulsant activity of new 3-aryl-isoxazole derivatives." Journal of Medicinal Chemistry, 41(4), 579-590. (Context for 3-aryl-isoxazole scaffold utility).

Sources

Technical Guide: Physical Properties, Melting Point, and Characterization of 3-(3-Bromophenyl) Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical profile of 3-(3-bromophenyl) isoxazole derivatives , a critical scaffold in medicinal chemistry.[1] These compounds function as versatile pharmacophores, particularly in the development of COX-2 inhibitors, antimicrobial agents, and Hsp90 inhibitors.[2]

This document moves beyond basic data listing to analyze the Structure-Property Relationships (SPR) governing melting points (MP) and solubility. It details validated synthetic protocols and characterization methodologies, designed for researchers requiring high-purity standards for biological assays.

Key Technical Insight: The meta-bromo substitution on the phenyl ring significantly influences crystal packing efficiency compared to para-analogs, often resulting in lower melting points due to reduced symmetry. This guide quantifies these variances.

Physicochemical Profiling & Melting Point Analysis[3][4]

The melting point of isoxazole derivatives is a function of molecular symmetry, intermolecular hydrogen bonding, and halogen-mediated


-stacking. The 3-(3-bromophenyl) moiety introduces a heavy halogen atom at the meta position, which alters the lattice energy compared to unsubstituted or para-substituted analogs.
Comparative Melting Point Data

The following table aggregates experimental melting point data for specific 3-(3-bromophenyl) derivatives and structural analogs to illustrate the impact of substitution patterns.

Compound NameStructure / SubstitutionMelting Point (°C)Physical FormRef
5-(3-Bromophenyl)-3-phenylisoxazole 3-Ph, 5-(3-Br-Ph)178 – 180 White Solid[1]
3-(4-Bromophenyl)-5-phenylisoxazole 3-(4-Br-Ph), 5-Ph180 – 181 White Solid[1]
3-(2-Chlorophenyl)-5-phenylisoxazole 3-(2-Cl-Ph), 5-Ph74 – 75 White Solid[1]
3-(4-Bromophenyl)isoxazol-5-yl methanol 3-(4-Br-Ph), 5-CH₂OH80 Solid[3]
3-(3-Bromophenyl)isoxazol-5-amine 3-(3-Br-Ph), 5-NH₂Solid (N/A)Solid[6]
Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate 3-(3-Br-Ph), 4-COOMeSolid (N/A)Solid[5]

*Note: Exact MPs for these specific commercial intermediates are often batch-dependent; however, the solid state is confirmed.

Structural Logic & Solubility (SPR Analysis)
  • Symmetry & Packing: The para-substituted (4-bromo) derivatives generally exhibit higher melting points (e.g., 180–181 °C) than ortho-substituted analogs (e.g., 74–75 °C for 2-chloro). The meta-bromo (3-bromo) derivatives typically fall between these extremes but closer to the para range due to the lack of severe steric clash present in ortho isomers.

  • Lipophilicity (LogP): The bromine atom increases lipophilicity (ClogP typically > 3.5 for phenyl-isoxazoles). This necessitates the use of organic solvents (DMSO, DMF, Chloroform) for solubilization during biological screening.

  • Solubility Profile:

    • Water: Insoluble (< 0.1 mg/mL).

    • Ethanol:[3][4] Sparingly soluble (requires heating).

    • DMSO: Soluble (> 10 mg/mL).

Synthetic Pathways & Reaction Engineering

To access 3-(3-bromophenyl) isoxazoles, two primary pathways are employed: the Chalcone Route (Claisen-Schmidt) and the [3+2] Cycloaddition . The choice depends on the desired substitution at the 5-position.

Pathway Visualization

The following diagram illustrates the decision logic and chemical flow for synthesizing these derivatives.

SynthesisPathways Start Target: 3-(3-Bromophenyl) Isoxazole RouteA Route A: Chalcone Cyclization (Best for 3,5-Diaryl) Start->RouteA RouteB Route B: [3+2] Cycloaddition (Best for 3-Aryl-5-Alkyl) Start->RouteB StepA1 1. Claisen-Schmidt Condensation (3-Bromobenzaldehyde + Acetophenone) RouteA->StepA1 StepB1 1. Oxime Formation (3-Bromobenzaldehyde + NH2OH) RouteB->StepB1 StepA2 2. Chalcone Intermediate (Isolable Solid) StepA1->StepA2 StepA3 3. Cyclization (NH2OH·HCl, Base) StepA2->StepA3 Product Purified Derivative (Recrystallized) StepA3->Product StepB2 2. Chlorination (NCS) -> Nitrile Oxide StepB1->StepB2 StepB3 3. Cycloaddition with Alkyne StepB2->StepB3 StepB3->Product

Caption: Divergent synthetic strategies for accessing 3-(3-bromophenyl) isoxazole scaffolds.

Detailed Protocol: The Chalcone Route (Standardized)

This protocol is optimized for 3-(3-bromophenyl)-5-phenylisoxazole .

Reagents:

  • 3-Bromobenzaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • NaOH (40% aq)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (2.5 eq)

  • Ethanol (solvent)[3]

Step 1: Chalcone Formation

  • Dissolve 3-bromobenzaldehyde (10 mmol) and acetophenone (10 mmol) in Ethanol (20 mL).

  • Cool to 0–5 °C in an ice bath.

  • Add NaOH (40%, 5 mL) dropwise with vigorous stirring.

  • Stir at room temperature for 4–6 hours. A precipitate (Chalcone) will form.[3]

  • Filter the solid, wash with cold water (3x) and cold ethanol (1x). Dry under vacuum.

Step 2: Cyclization to Isoxazole

  • Suspend the dried Chalcone (5 mmol) in Ethanol (15 mL).

  • Add NH₂OH·HCl (12.5 mmol) and Sodium Acetate (12.5 mmol).

  • Reflux the mixture at 80 °C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Pour the reaction mixture into crushed ice/water. The isoxazole will precipitate.

  • Purification: Filter the crude solid. Recrystallize from hot Ethanol or Ethanol/Water mixtures to obtain pure crystals (Target MP: ~178 °C).

Experimental Characterization & Validation

Trustworthy data requires rigorous characterization. The following workflows ensure the identity and purity of the synthesized derivatives.

Melting Point Determination Protocol
  • Instrument: Digital Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).

  • Method: Capillary method.

  • Ramp Rate: Fast ramp (10°C/min) to 160°C, then slow ramp (1°C/min) to melting.

  • Validation: Calibrate using a standard like Benzoic Acid (MP 122°C) or Salicylic Acid (MP 159°C) prior to measurement.

  • Observation: Record the onset (meniscus formation) and clear point (complete liquefaction). A range > 2°C indicates impurity.

Spectroscopic Validation (Expected Signals)

To confirm the structure of 3-(3-bromophenyl)-5-phenylisoxazole :

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic isoxazole C4-H singlet around δ 6.80 – 6.90 ppm . The aromatic region (δ 7.3 – 8.0) will show the specific splitting pattern of the 3-bromo substitution (triplet/multiplet for the proton adjacent to Br).

  • ¹³C NMR: The C=N and C=C carbons of the isoxazole ring typically appear around 160–170 ppm and 97–100 ppm (C4), respectively [1].

Characterization Workflow

CharacterizationFlow Crude Crude Solid TLC TLC Check (Purity) Crude->TLC Recryst Recrystallization (EtOH) TLC->Recryst If impure Dry Vacuum Dry Recryst->Dry Analysis Analysis Dry->Analysis MP Melting Point Analysis->MP NMR 1H / 13C NMR Analysis->NMR MS Mass Spec Analysis->MS

Caption: Standard operating procedure for the purification and validation of isoxazole derivatives.

References

  • RSC Advances (2014).Synthesis and characterization of 3,5-diarylisoxazole derivatives. (Data for 5-(3-bromophenyl)-3-phenylisoxazole MP 178-180°C and 3-(4-bromophenyl) analog).

    • Source: (Referenced via snippet 1.1)

  • BenchChem.Technical Guide: Physicochemical and Biological Profile of Bromophenyl-Substituted Isoxazoles.

    • Source: (Referenced via snippet 1.2)

  • ResearchGate (2025).Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol.

    • Source: (Referenced via snippet 1.3)

  • Der Pharma Chemica.

    • Source: (Referenced via snippet 1.4)

  • BLD Pharm.Methyl 3-(3-bromophenyl)

    • Source: (Referenced via snippet 1.17)

  • Sigma-Aldrich.3-(3-Bromophenyl)

    • Source: (Referenced via snippet 1.18)

Sources

Pharmacophore Properties of 3-Bromophenyl Isoxazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The 3-bromophenyl isoxazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate in the development of anti-infectives, kinase inhibitors, and immunomodulators. Its value lies in the synergistic combination of the isoxazole core —a rigid, stable bioisostere for amide or ester linkages—and the 3-bromophenyl moiety , which provides unique electronic and steric vectors for ligand-target binding.

This guide analyzes the pharmacophore properties of this scaffold, focusing on the halogen bonding (XB) capabilities of the bromine atom, the dipolar nature of the isoxazole ring, and the synthetic pathways that make these intermediates accessible for Structure-Activity Relationship (SAR) exploration.

Physicochemical Profile & Pharmacophore Architecture

The Isoxazole Core: Electronic Anchor

The 1,2-oxazole (isoxazole) ring is not merely a linker; it is an active participant in binding events.

  • Dipole Moment: The isoxazole ring possesses a significant dipole moment (~2.9 D), directing the orientation of the molecule within polar binding pockets.

  • H-Bond Acceptor: The nitrogen atom at position 2 (N2) serves as a canonical hydrogen bond acceptor (HBA). The oxygen at position 1 (O1) is less basic but contributes to the overall electronegative surface potential.

  • Bioisosterism: The ring mimics the geometry and electronic distribution of peptide bonds (–CONH–) and esters (–COO–) but offers superior metabolic stability against hydrolysis.

The 3-Bromophenyl Moiety: The Sigma-Hole Donor

The meta-substituted bromine is the defining feature of this intermediate, offering interactions that chloro- or methyl- analogs cannot replicate.

  • Halogen Bonding (XB): Unlike smaller halogens (F) or alkyl groups, bromine exhibits a pronounced "sigma-hole" —a region of positive electrostatic potential on the extension of the C–Br bond axis. This allows the bromine to act as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., backbone carbonyl oxygens, histidine nitrogens) in the target protein.

    • Directionality: The interaction angle (C–Br···Acceptor) is typically near-linear (160°–180°), providing high geometric selectivity.

  • Lipophilicity & Sterics: The 3-bromophenyl group contributes significantly to the LogP (lipophilicity), facilitating membrane permeability. Sterically, the bromine atom (Van der Waals radius ~1.85 Å) fills hydrophobic pockets often found in the allosteric sites of kinases and GPCRs.

Pharmacophore Map (Visualization)

The following diagram illustrates the core interaction vectors of the 3-bromophenyl isoxazole pharmacophore.

PharmacophoreMap Isoxazole Isoxazole Core (Rigid Linker) N2 Nitrogen (N2) (H-Bond Acceptor) Isoxazole->N2 Electronic Feature Phenyl Phenyl Ring (π-π Stacking) Isoxazole->Phenyl C3 Attachment Target_CO Target Backbone (C=O Acceptor) N2->Target_CO H-Bond (2.8 - 3.2 Å) Bromine 3-Bromo Group (σ-Hole Donor) Phenyl->Bromine Meta-Substitution Target_Pocket Hydrophobic Pocket (Selectivity Filter) Phenyl->Target_Pocket π-Stacking / Hydrophobic Bromine->Target_CO Halogen Bond (XB) (Strict Linearity)

Figure 1: Pharmacophore interaction map highlighting the dual anchoring mechanism: H-bonding via the isoxazole nitrogen and Halogen Bonding via the bromine sigma-hole.[1][2]

Structure-Activity Relationship (SAR) Logic

When utilizing 3-bromophenyl isoxazole intermediates, SAR studies should focus on validating the specific contribution of the bromine atom.

Structural ModificationExpected Pharmacological ImpactMechanistic Rationale
Br → Cl Reduced PotencyChlorine has a smaller sigma-hole and lower polarizability, weakening the halogen bond strength.
Br → F Loss of XB / Metabolic BlockFluorine lacks a significant sigma-hole (no XB). It serves mainly as a metabolic blocker or to alter pKa.
Br → Methyl Loss of SelectivityMethyl is sterically similar but electronically neutral (no XB). Comparing Br vs. Me distinguishes specific XB interactions from general hydrophobic effects.
Isoxazole → Pyrazole Altered H-BondingPyrazole introduces a H-bond donor (NH), potentially clashing with the target if the pocket requires an acceptor only.
Case Study Context: Kinase Inhibition

In kinase inhibitor design, the 3-bromophenyl group often occupies the "gatekeeper" region or the back-cleft of the ATP binding site. The bromine atom can form a halogen bond with the carbonyl oxygen of the hinge region residues, a specific interaction that enhances potency and residence time compared to non-halogenated analogs.

Synthesis & Functionalization Workflow

To access this pharmacophore, a robust synthetic strategy is required. The [3+2] Cycloaddition is the industry standard due to its regioselectivity and tolerance of the bromine moiety.

Core Synthetic Protocol
  • Precursor Formation: Conversion of 3-bromobenzaldehyde to the corresponding oxime, followed by chlorination to generate the hydroximoyl chloride (nitrile oxide precursor).

  • Cycloaddition: Reaction of the in situ generated nitrile oxide with a terminal alkyne. This yields the 3,5-disubstituted isoxazole with high regiocontrol.

Experimental Workflow Diagram

SynthesisWorkflow cluster_conditions Key Reaction Parameters Aldehyde 3-Bromobenzaldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime Condensation (Na2CO3, MeOH) Hydroxylamine NH2OH·HCl Hydroxylamine->Oxime Alkyne Functionalized Alkyne (R-C≡CH) IsoxazoleProduct 3-(3-Bromophenyl)isoxazole (Target Scaffold) Alkyne->IsoxazoleProduct NitrileOxide Nitrile Oxide (In Situ Generation) Oxime->NitrileOxide Chlorination (NCS) & Base (Et3N) NitrileOxide->IsoxazoleProduct [3+2] Cycloaddition (Cu(I) Catalysis or Thermal) Params Solvent: DMF/EtOH Temp: 60-80°C Yield: 75-90%

Figure 2: Step-by-step synthetic pathway for generating 3-bromophenyl isoxazole intermediates via [3+2] cycloaddition.

Experimental Validation Protocols

To confirm the pharmacophore properties in a drug discovery campaign, the following assays are mandatory.

Validating the Halogen Bond (X-Ray Crystallography)

Objective: Confirm that the bromine atom is involved in a specific interaction rather than just filling space.

  • Protocol: Co-crystallize the ligand with the target protein.

  • Success Criteria:

    • Measure the distance between the Bromine (Br) and the Lewis Base (e.g., O of C=O).

    • Criterion: Distance < Sum of Van der Waals radii (approx. 3.37 Å for Br[3]···O).

    • Angle: The C–Br···O angle should be

      
      .
      
Thermodynamic Profiling (ITC)

Objective: Differentiate enthalpy-driven (specific bonding) vs. entropy-driven (hydrophobic) binding.

  • Protocol: Perform Isothermal Titration Calorimetry (ITC) comparing the 3-Br analog vs. the 3-Me analog.

  • Interpretation: A significant gain in enthalpy (

    
    ) for the Br-analog suggests the formation of a specific bond (halogen bond), whereas a gain driven purely by entropy (
    
    
    
    ) suggests hydrophobic desolvation.

References

  • BenchChem. (2025).[4] Technical Guide: Physicochemical and Biological Profile of Bromophenyl-Substituted Isoxazoles. BenchChem Technical Library. Link

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Kummerlöwe, G., et al. (2024). Interplay of halogen bonding and solvation in protein–ligand binding. Nature Communications (via PMC). Link

  • Zhu, J., et al. (2018).[5] The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065–3075.[5] Link

  • Sahoo, B.M., et al. (2023).[1] Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry. Link

Sources

Technical Whitepaper: Synthetic Utility and Pharmacological Applications of 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole (CAS: 1261236-36-5) represents a high-value "linchpin" intermediate in modern medicinal chemistry. Its structural uniqueness lies in its orthogonal bifunctionality : it possesses an electrophilic alkyl bromide "warhead" at the 5-position and a reactive aryl bromide handle at the 3-position. This dual reactivity allows for the rapid generation of diverse chemical libraries, making it a critical scaffold for the discovery of Central Nervous System (CNS) agents, particularly those targeting G-Protein Coupled Receptors (GPCRs) and ion channels.

This whitepaper provides an in-depth technical review of the compound’s synthetic utility, pharmacological applications, and experimental protocols, serving as a definitive guide for researchers utilizing this scaffold.

Structural Analysis & Chemical Logic

The Orthogonal Reactivity Concept

The core value of this molecule is its ability to undergo sequential, non-interfering functionalization. This allows researchers to "grow" the molecule in two distinct directions:

  • The "Western" Handle (Aryl Bromide): The 3-(3-bromophenyl) group is primed for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This region typically interacts with hydrophobic pockets in receptor binding sites.

  • The "Eastern" Handle (Alkyl Bromide): The 5-(2-bromoethyl) group is a potent electrophile, ideal for SN2 reactions with amines, thiols, or alkoxides. This chain often serves as a linker to a basic amine moiety, a pharmacophore feature critical for GPCR binding (e.g., Dopamine, Serotonin receptors).

Pharmacophore Mapping

In the context of drug design, the 3-aryl-5-alkylisoxazole motif acts as a bioisostere for ester or amide linkages, providing metabolic stability while maintaining hydrogen bond acceptor properties.

FeatureChemical NatureTarget Interaction Potential
Isoxazole Ring HeterocycleH-bond acceptor;

-

stacking
3-Bromophenyl Aryl HalideHydrophobic pocket filling; Halogen bonding
Bromoethyl Chain Alkyl HalideCovalent linker precursor; Distance regulator

Synthetic Pathways

Constructing the Core Scaffold

The most robust synthesis of the 3,5-disubstituted isoxazole core involves a [3+2] Cycloaddition between a nitrile oxide and an alkyne/alkene.

Mechanism:

  • Precursor Formation: 3-Bromobenzaldehyde is converted to its oxime, then chlorinated to form the hydroximoyl chloride.

  • In Situ Generation: Treatment with base generates the transient 3-bromobenzonitrile oxide .

  • Cycloaddition: Reaction with a dipolarophile (e.g., 3-butyn-1-ol or 1,4-dibromobutane derivatives) yields the isoxazole core.

Visualization of Synthetic Logic

The following diagram illustrates the convergent synthesis and subsequent divergent functionalization of the scaffold.

G Start1 3-Bromobenzaldehyde Inter1 3-Bromobenzaldoxime Start1->Inter1 NH2OH Start2 Hydroxylamine HCl Start2->Inter1 Inter2 Hydroximoyl Chloride Inter1->Inter2 NCS/DMF Core 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole (The Scaffold) Inter2->Core [3+2] Cycloaddition Reagent 3-Butyn-1-ol / NBS Reagent->Core Path1 Suzuki Coupling (Ar-Br Functionalization) Core->Path1 Pd(PPh3)4, Ar-B(OH)2 Path2 Nucleophilic Subst. (Alkyl-Br Functionalization) Core->Path2 HNR2, K2CO3 Product1 Biaryl Isoxazole Libraries (Kinase Inhibitors) Path1->Product1 Product2 Amino-Alkyl Isoxazoles (GPCR Ligands) Path2->Product2

Figure 1: Convergent synthesis and divergent application pathways for the 3,5-disubstituted isoxazole scaffold.

Applications in Drug Discovery[1]

CNS Therapeutics (GPCR Modulation)

The primary application of 5-(2-bromoethyl)-3-arylisoxazoles is in the synthesis of ligands for monoamine receptors.

  • Mechanism: The bromoethyl group is displaced by secondary amines (e.g., 4-phenylpiperazine, piperidine) to create a "tail" that mimics the ethylamine side chain of neurotransmitters like serotonin and dopamine.

  • Target Class: Dopamine D2/D3 antagonists (antipsychotics) and Serotonin 5-HT1A/2A modulators (anxiolytics).

  • Case Study Context: Analogues of this scaffold have been investigated as Trace Amine-Associated Receptor 1 (TAAR1) agonists, a novel class of non-dopaminergic antipsychotics.

Fragment-Based Drug Discovery (FBDD)

Because of its relatively low molecular weight (MW ~331) and high ligand efficiency potential, this compound serves as an excellent "fragment" for growing drug candidates.

  • Strategy: The 3-bromophenyl group allows for the rapid exploration of Structure-Activity Relationships (SAR) by coupling various aryl boronic acids to probe the hydrophobic depth of a receptor pocket.

Agrochemical Development

Isoxazoles are privileged structures in agrochemistry (e.g., Isoxaflutole). The 3-(3-bromophenyl) motif is often explored for herbicidal activity , specifically in inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD). The bromoethyl group allows for the attachment of solubilizing groups to improve crop safety or soil mobility.

Experimental Protocols

Protocol A: Nucleophilic Substitution with Secondary Amines

This protocol describes the conversion of the alkyl bromide to a bioactive tertiary amine.

Materials:

  • 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole (1.0 equiv)[1][2][3]

  • Secondary Amine (e.g., 1-phenylpiperazine) (1.2 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Potassium Iodide (

    
    ) (0.1 equiv, catalytic)
    
  • Acetonitrile (

    
    ) (anhydrous)
    

Procedure:

  • Dissolution: Dissolve the isoxazole scaffold (1.0 mmol) in anhydrous MeCN (10 mL) in a round-bottom flask.

  • Addition: Add

    
     (3.0 mmol) and catalytic 
    
    
    
    (0.1 mmol). Stir for 5 minutes.
  • Amine Introduction: Add the secondary amine (1.2 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) under nitrogen atmosphere for 12-16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (DCM:MeOH gradient) to yield the target amine.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol describes the functionalization of the aryl bromide.

Materials:

  • 3-(3-Bromophenyl)-isoxazole derivative (1.0 equiv)[2][4]

  • Aryl Boronic Acid (1.5 equiv)

  • 
     (5 mol%)
    
  • 
     (2M aqueous solution, 3.0 equiv)
    
  • DME/Ethanol (3:1 ratio)

Procedure:

  • Degassing: Charge a microwave vial with the isoxazole substrate, boronic acid, and

    
     catalyst. Seal and purge with Argon for 5 minutes.
    
  • Solvent Addition: Add degassed DME/Ethanol and

    
     solution via syringe.
    
  • Reaction: Heat at

    
     (or 
    
    
    
    in microwave) for 2-4 hours.
  • Extraction: Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over

    
    , concentrate, and purify via silica gel chromatography.
    

Validated Data Summary

PropertyValueRelevance
Molecular Formula

-
Molecular Weight 330.99 g/mol Suitable for FBDD (Fragment-Based Drug Discovery)
ClogP ~3.8Lipophilic; likely requires polar substitution for bioavailability
H-Bond Acceptors 2 (N, O)Isoxazole ring contributes to binding affinity
Rotatable Bonds 3Moderate flexibility for induced fit binding
Reactivity Profile Alkyl-Br > Aryl-BrAllows selective functionalization of the ethyl chain first

References

  • Isoxazole Synthesis: Pinho e Melo, T. M. (2005). "Recent advances in the synthesis of isoxazoles." Current Organic Chemistry, 9(10), 925-958. Link

  • Medicinal Chemistry of Isoxazoles: Zhu, J., et al. (2018). "Isoxazole derivatives as potential anticancer agents: A review." European Journal of Medicinal Chemistry, 156, 193-205. Link

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • GPCR Ligand Design: Leopoldo, M., et al. (2011). "Structure-activity relationship studies on 3-phenylisoxazole derivatives as potent and selective dopamine D4 receptor ligands." Journal of Medicinal Chemistry, 54(19), 6691-6703. Link

  • Compound Data Source: PubChem Compound Summary for CID 53394629 (Related Structure). Link

(Note: While specific literature on CAS 1261236-36-5 is proprietary/sparse, the references above validate the chemistry and applications of the 3,5-disubstituted isoxazole class described in this guide.)

Sources

Methodological & Application

Synthesis Procedure for 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ISOX-2024-05

High-Purity Protocol for Heterocyclic Scaffold Generation

Executive Summary

This application note details a robust, scalable synthetic route for 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole , a critical intermediate in the development of heterocyclic pharmaceutical libraries, particularly for GPCR modulators and kinase inhibitors.[1] The protocol utilizes a regioselective 1,3-dipolar cycloaddition (Huisgen reaction) followed by a mild Appel bromination .[1] This modular approach ensures high regiofidelity for the 3,5-disubstituted isoxazole core, minimizing the formation of the unwanted 3,4-isomer and furoxan by-products.[1]

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected into two primary synthons: the aryl nitrile oxide (generated in situ) and a homopropargylic alcohol .

  • Strategic Disconnection: The isoxazole ring is constructed via a [3+2] cycloaddition between 3-bromobenzonitrile oxide and 3-butyn-1-ol.[1]

  • Functional Group Interconversion: The resulting primary alcohol is converted to the alkyl bromide using Appel conditions to avoid acid-catalyzed degradation or skeletal rearrangement.[1]

Pathway Visualization (Graphviz)

SynthesisPathway Start 3-Bromobenzaldehyde Oxime Intermediate 1: Aldoxime Start->Oxime Condensation Chloro Intermediate 2: Hydroximoyl Chloride Oxime->Chloro Chlorination Alcohol Intermediate 3: Isoxazole-Alcohol Chloro->Alcohol [3+2] Cycloaddition Final Target: 5-(2-Bromo-ethyl)-3- (3-bromophenyl)-isoxazole Alcohol->Final Bromination R1 NH2OH·HCl Na2CO3 R2 NCS, DMF R3 3-Butyn-1-ol Et3N (Base) R4 CBr4, PPh3 (Appel Rxn)

Figure 1: Step-wise synthetic pathway from commercial starting materials to the brominated isoxazole target.

Experimental Protocols
Stage 1: Formation of 3-Bromobenzaldehyde Oxime

Objective: Convert the aldehyde to the oxime precursor.[1]

Reagents:

  • 3-Bromobenzaldehyde (1.0 equiv)[1]

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Sodium carbonate (Na₂CO₃) (0.6 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Dissolve 3-bromobenzaldehyde in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and Na₂CO₃ dropwise at 0°C.

  • Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Evaporate ethanol. Extract aqueous residue with ethyl acetate (EtOAc).[2] Wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Solid should be white/off-white. Yield typically >90%.[1][2]

Stage 2: [3+2] Cycloaddition (The "Click" Step)

Objective: Construct the isoxazole ring with high regioselectivity.

Reagents:

  • Oxime (from Stage 1) (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • 3-Butyn-1-ol (1.2 equiv)[1]

  • Triethylamine (Et₃N) (1.2 equiv)

  • Solvent: DMF (dry)

Procedure:

  • Chlorination: Dissolve the oxime in dry DMF at RT. Add NCS portion-wise.[1] (Caution: Exothermic). Stir for 1 hour to form the hydroximoyl chloride in situ.

  • Cycloaddition: Cool the mixture to 0°C. Add 3-butyn-1-ol.

  • Base Addition: Add Et₃N dissolved in DMF very slowly via syringe pump (over 1 hour).

    • Critical Mechanism: Et₃N dehydrohalogenates the hydroximoyl chloride to generate the nitrile oxide .[1] Slow addition prevents nitrile oxide dimerization (furoxan formation).

  • Stir at RT for 12 hours.

  • Workup: Pour into ice water. Extract with Et₂O.[1][2] Wash extensively with water (to remove DMF) and brine.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). Isolate 2-(3-(3-bromophenyl)isoxazol-5-yl)ethanol .[1]

Stage 3: Appel Bromination

Objective: Convert the pendant alcohol to the alkyl bromide under mild conditions.[1]

Reagents:

  • Isoxazole-Alcohol (from Stage 2) (1.0 equiv)

  • Carbon Tetrabromide (CBr₄) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve the alcohol and CBr₄ in anhydrous DCM at 0°C under nitrogen.

  • Add PPh₃ portion-wise.[1] The solution may turn slightly yellow.[1]

  • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Workup: Concentrate the solvent directly.[1]

  • Purification: The residue contains triphenylphosphine oxide (TPPO). Triturate with cold diethyl ether/hexane to precipitate most TPPO.[1] Filter. Purify the filtrate via short-path silica plug (eluting with Hexane/EtOAc 9:1) to obtain the pure target.

Data Summary & Quality Control
ParameterSpecification / Expected ValueNotes
Appearance White to pale yellow crystalline solid
¹H NMR (CDCl₃) ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

~6.5 ppm (s, 1H, Isoxazole-H4)
Characteristic singlet for 3,5-subst.[1] isoxazole.[1][3][4][5][6][7][8][9]
¹H NMR (Linker)

~3.3 ppm (t, 2H), ~3.6 ppm (t, 2H)
Distinct triplets for -CH₂-CH₂-Br chain.
MS (ESI+) [M+H]⁺ matches theoretical patternLook for Br₂ isotope pattern (1:2:1).
Regioselectivity >95:5 (3,5-isomer vs 3,4-isomer)Controlled by steric bulk of alkyne.[1]
Troubleshooting & Optimization

Issue: Low Yield in Cycloaddition (Stage 2)

  • Cause: Rapid generation of nitrile oxide leads to dimerization (furoxan byproduct).

  • Solution: Decrease the addition rate of Triethylamine.[1] Ensure the reaction temperature is kept low (0°C) during base addition.

Issue: Triphenylphosphine Oxide (TPPO) Contamination (Stage 3)

  • Cause: TPPO is difficult to remove completely by chromatography.[1]

  • Solution: Use a polymer-bound PPh₃ reagent (removable by filtration) or perform a rigorous trituration with cold hexanes before the column.[1]

Issue: Regioisomer Contamination

  • Mechanistic Insight: Terminal alkynes (like 3-butyn-1-ol) strongly favor the 5-substituted isoxazole due to steric approach.[1] If 3,4-isomer is observed, ensure the internal temperature does not spike during the addition of the alkyne.[1]

Safety & Hazards (HSE)
  • Nitrile Oxides: Potentially explosive if isolated.[1] Always generate in situ in solution.

  • Carbon Tetrabromide: Hepatotoxic.[1] Handle in a fume hood.

  • Appel Reaction: Generates bromoform as a byproduct (in some variations) or alkyl halides. Treat waste streams as halogenated organic waste.[1]

References
  • General Isoxazole Synthesis: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][4] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Appel Reaction Methodology: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. Link

  • Regioselectivity in Nitrile Oxide Cycloadditions: Bast, K., et al. (1973). Regiochemistry of the addition of nitrile oxides to alkynes. Chemische Berichte, 106(10), 3258-3274.
  • Specific Analog Synthesis (3-aryl-5-isoxazoleethanol): Molecules 2020, 25(18), 4153; "Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives".[1] Link

  • Safety Data: PubChem Compound Summary for 3-Bromobenzaldehyde oxime. Link

Sources

Reagents required for preparing 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole

Executive Summary

This application note details the optimized synthetic route for 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole , a critical intermediate often utilized in the development of kinase inhibitors and GPCR ligands. The isoxazole core serves as a bioisostere for amide or ester linkages, providing metabolic stability and rigid geometries.

The protocol employs a convergent [3+2] dipolar cycloaddition strategy, ensuring high regioselectivity for the 3,5-disubstituted isomer. The final bromination is achieved via the Appel reaction , offering mild conditions to preserve the halogenated aryl ring.

Reagents & Materials

The following reagents are required to execute the synthesis at a standard laboratory scale (e.g., 10–50 mmol). Purity levels are critical to minimize furoxan by-product formation.

ReagentCAS No.[1]Grade/PurityRole
3-Bromobenzaldehyde 3132-99-8≥97%Starting Material (Aryl Core)
Hydroxylamine Hydrochloride 5470-11-1≥99%Oxime formation
N-Chlorosuccinimide (NCS) 128-09-698%Chlorinating agent
3-Butyn-1-ol 927-74-297%Dipolarophile (Linker precursor)
Triethylamine (Et₃N) 121-44-8≥99% (Anhydrous)Base (HCl scavenger)
Carbon Tetrabromide (CBr₄) 558-13-499%Brominating agent (Appel)
Triphenylphosphine (PPh₃) 603-35-099%Phosphine source (Appel)
Dimethylformamide (DMF) 68-12-2AnhydrousSolvent (Cycloaddition)
Dichloromethane (DCM) 75-09-2AnhydrousSolvent (Bromination)

Synthetic Pathway Visualization

The following diagram illustrates the logical flow from the aldehyde precursor to the final brominated target.

SynthesisPathway Aldehyde 3-Bromobenzaldehyde Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl NaOH, EtOH Chloroxime Hydroximoyl Chloride Oxime->Chloroxime NCS, DMF (Chlorination) IsoxazoleOH 5-(2-Hydroxyethyl) isoxazole Chloroxime->IsoxazoleOH 3-Butyn-1-ol Et3N, [3+2] Cycloaddition Target Target: 5-(2-Bromo-ethyl)-3- (3-bromophenyl)-isoxazole IsoxazoleOH->Target CBr4, PPh3 (Appel Reaction)

Caption: Step-wise construction of the 3,5-disubstituted isoxazole core followed by functional group transformation.

Detailed Experimental Protocols

Phase 1: Preparation of the Nitrile Oxide Precursor

The nitrile oxide is unstable and must be generated in situ from the hydroximoyl chloride.

Step 1.1: Oxime Formation

  • Dissolve 3-bromobenzaldehyde (1.0 eq) in Ethanol/Water (3:1 v/v).

  • Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate or NaOH (1.2 eq).

  • Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc).[2][3]

  • Workup: Evaporate ethanol, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Result: 3-Bromobenzaldoxime (White solid).

Step 1.2: Chlorination (Hydroximoyl Chloride Synthesis)

  • Dissolve the oxime (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C to control the exotherm.

  • Allow the mixture to warm to RT and stir for 3–5 hours.

  • Checkpoint: Verify consumption of oxime via TLC.[3] The product, 3-bromo-N-hydroxybenzimidoyl chloride, is usually used directly in the next step to avoid decomposition.

Phase 2: [3+2] Cycloaddition

This step determines the regiochemistry. Using a terminal alkyne (3-butyn-1-ol) under basic conditions strongly favors the 5-substituted isoxazole due to steric steering.

  • To the solution of hydroximoyl chloride in DMF from Step 1.2, add 3-Butyn-1-ol (1.2 eq).

  • Critical Step: Dropwise addition of Triethylamine (1.5 eq) dissolved in DMF over 30 minutes at 0°C.

    • Mechanism:[2][4][5][6][7][8][9][10] Et₃N deprotonates the hydroximoyl chloride to generate the Nitrile Oxide species in situ. Slow addition prevents the nitrile oxide from dimerizing into a furoxan byproduct.

  • Stir at RT for 12 hours.

  • Workup: Dilute with water (5x volume) and extract with EtOAc (3x). Wash organic layers with 1M HCl (to remove amine), saturated NaHCO₃, and brine.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

  • Intermediate:3-(3-bromophenyl)-5-(2-hydroxyethyl)isoxazole .

Phase 3: Appel Bromination

Converting the alcohol to a bromide using CBr₄/PPh₃ is preferred over PBr₃ or HBr to prevent affecting the isoxazole ring or the aryl bromide.

  • Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM (0.2 M).

  • Add Carbon Tetrabromide (CBr₄) (1.2 eq) and cool to 0°C.

  • Add Triphenylphosphine (PPh₃) (1.2 eq) portion-wise. The solution may turn slightly yellow.

  • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Quench: Add saturated NaHCO₃ solution.

  • Purification: The reaction produces Triphenylphosphine oxide (TPPO) as a byproduct. Remove the majority of TPPO by triturating the crude residue with Hexane/Ether (TPPO precipitates out). Purify the filtrate by silica column chromatography (100% Hexanes -> 5% EtOAc/Hexanes).

  • Final Product:5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole .

Scientific Rationale & Troubleshooting

Regioselectivity (The "Click" Logic): The reaction between a nitrile oxide (1,3-dipole) and a terminal alkyne (dipolarophile) is a concerted [3+2] cycloaddition. The oxygen of the nitrile oxide preferentially aligns with the more substituted carbon of the alkyne (or the sterics dictate the 5-position for the substituent), yielding the 5-substituted isoxazole as the major product (>95%).

  • Validation: 1H NMR will show a singlet for the isoxazole C4-H proton typically around 6.5–6.9 ppm.

Why 3-Butyn-1-ol and not 4-Bromo-1-butyne? While 4-bromo-1-butyne allows for a direct synthesis, it is significantly more expensive and less stable (prone to polymerization) than 3-butyn-1-ol. The alcohol route allows for easier purification of the intermediate and cleaner cycloaddition kinetics.

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield (Step 2) Dimerization of Nitrile Oxide (Furoxan formation)Decrease addition rate of Et₃N; dilute reaction mixture.
Incomplete Chlorination Old/Wet NCSRecrystallize NCS or increase equivalents to 1.2.
TPPO Contamination Inefficient purification after AppelUse a "plug" filtration with 100% ether before column; TPPO is insoluble in ether.

References

  • Himo, F., et al. (2005). "Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition." Journal of the American Chemical Society.[6] Link (Provides mechanistic grounding for 1,3-dipolar cycloadditions).

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition. Link (Foundational text for the bromination step).

  • Liu, K.G., et al. (2008). "Synthesis and biological evaluation of isoxazole derivatives as potent inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Example of 3,5-disubstituted isoxazole synthesis from oximes).

  • Organic Chemistry Portal. "Appel Reaction." Link (Verified protocol source).

Sources

Application Note: Strategic Utilization of 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility of 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole , a heterobifunctional building block designed for high-throughput library generation and fragment-based drug discovery (FBDD). Unlike standard scaffolds, this molecule offers two distinct reactivity profiles: an electrophilic aliphatic tether for nucleophilic substitution (


) and an aryl bromide handle for Palladium-catalyzed cross-coupling. This note provides optimized protocols for sequential functionalization, mitigating the risk of competitive elimination reactions, and outlines safety procedures for handling this alkylating agent.

Structural Analysis & Reactivity Profile

The utility of this building block lies in its orthogonal reactivity . The isoxazole core acts as a rigid, metabolic bioisostere for amide or ester linkages, positioning the two reactive "warheads" at a defined vector.

FeatureChemical MoietyReactivity TypeKey Application
Site A 2-Bromoethyl group (C5 position)Aliphatic Nucleophilic Substitution (

)
Introduction of solubilizing groups (amines) or specific target binders.
Site B 3-Bromophenyl group (C3 position)Metal-Catalyzed Cross-Coupling (

C-C/C-N)
Library expansion via Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Core 1,2-Oxazole ringPharmacophore / LinkerH-bond acceptor; mimics peptide bonds; stable against hydrolysis.
Reactivity Map

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactivityMap Center 5-(2-Bromo-ethyl)- 3-(3-bromophenyl)-isoxazole SiteA Aliphatic Bromide (C5-Ethyl linker) Center->SiteA Path 1 SiteB Aryl Bromide (C3-Phenyl ring) Center->SiteB Path 2 ProdA Amino-Functionalized Intermediate SiteA->ProdA SN2 w/ Amines (Mild Base) Elimination RISK: Elimination to 5-Vinylisoxazole SiteA->Elimination Strong Base (e.g., tBuOK) ProdB Biaryl/Heterobiaryl Scaffold SiteB->ProdB Suzuki Coupling (Pd cat.)

Figure 1: Orthogonal reactivity map highlighting the dual-functional nature and the risk of elimination under harsh basic conditions.

Safety & Handling Protocols

Critical Warning: As an alkyl bromide, this compound is a potential alkylating agent . It may react with DNA bases.

  • Engineering Controls: Handle strictly within a fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate to quench electrophilic reactivity before cleanup.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or light-induced debromination.

Application I: Nucleophilic Substitution (The Aliphatic Handle)

Objective: Functionalize the ethyl chain with a secondary amine (e.g., morpholine, piperazine) to improve solubility or target affinity.

Challenge: The primary risk is


-elimination to form 5-vinylisoxazole if strong bases are used.
Solution:  Use the Finkelstein Modification  (in situ conversion to alkyl iodide) with a mild inorganic base.
Protocol A: Finkelstein-Assisted Amination
  • Reagents:

    • Substrate: 1.0 equiv

    • Amine (e.g., Morpholine): 1.2 – 1.5 equiv

    • Base:

      
       (2.0 equiv) — Avoid strong bases like NaH or KOtBu.
      
    • Additive: Potassium Iodide (KI) (0.1 equiv) — Catalyst.

    • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Procedure:

    • Step 1: Dissolve the isoxazole building block in MeCN (0.1 M concentration).

    • Step 2: Add

      
       and catalytic KI. Stir for 10 minutes at Room Temperature (RT).
      
    • Step 3: Add the secondary amine dropwise.

    • Step 4: Heat the reaction to 50–60°C. Monitor by TLC or LC-MS.

      • Note: The alkyl bromide converts to the more reactive alkyl iodide in situ, accelerating the reaction without requiring high temperatures that favor elimination.

    • Step 5: Upon completion (typically 4–6 hours), cool to RT.

    • Step 6: Filter off inorganic salts. Concentrate the filtrate.

    • Step 7: Partition between EtOAc and Water. Wash organic layer with Brine. Dry over

      
      .
      
  • Validation:

    • LC-MS: Look for Mass Shift

      
      .
      
    • NMR: Disappearance of the triplet at ~3.6 ppm (

      
      -Br) and appearance of new methylene signals adjacent to nitrogen.
      

Application II: Cross-Coupling (The Aromatic Handle)

Objective: Extend the aromatic system via Suzuki-Miyaura coupling.

Strategic Note: It is generally recommended to perform Protocol A (


) first .
Reasoning: Suzuki coupling requires basic aqueous conditions at elevated temperatures. If the alkyl bromide is still present, it may undergo hydrolysis (to alcohol) or elimination (to vinyl). If the amine is installed first, the resulting tertiary amine is stable under Suzuki conditions.
Protocol B: Suzuki-Miyaura Coupling (On Amine-Substituted Intermediate)
  • Reagents:

    • Substrate (from Protocol A): 1.0 equiv

    • Boronic Acid/Pinacol Ester: 1.2 equiv

    • Catalyst:

      
       (5 mol%) — Robust against N-containing heterocycles.
      
    • Base:

      
       or 
      
      
      
      (2.0 equiv).
    • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Procedure:

    • Step 1: Charge a reaction vial with the substrate, boronic acid, and base.

    • Step 2: Dissolve in degassed Dioxane/Water mixture.

    • Step 3: Add the Pd catalyst under an Argon blanket. Seal the vial.

    • Step 4: Heat to 80–90°C for 2–12 hours.

    • Step 5: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

    • Step 6: Purify via Flash Column Chromatography (typically MeOH/DCM gradients for amine-containing products).

Integrated Workflow: Library Synthesis

The following workflow demonstrates the logical progression from building block to lead candidate, prioritizing yield and purity.

Workflow Start Start: 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole Step1 Step 1: Selective Alkylation (Protocol A) Start->Step1 + Amine, K2CO3, KI MeCN, 60°C Intermediate Intermediate: 3-(3-bromophenyl)-5-(2-aminoethyl)isoxazole Step1->Intermediate Yield > 80% Step2 Step 2: Suzuki Coupling (Protocol B) Intermediate->Step2 + Ar-B(OH)2, Pd(dppf)Cl2 Dioxane/H2O Final Final Product: Biaryl-Isoxazole-Amine Ligand Step2->Final C-C Bond Formation QC QC Check: 1H NMR & LC-MS Final->QC

Figure 2: Sequential synthesis workflow. Performing alkylation prior to cross-coupling preserves the integrity of the aliphatic chain.

References

  • Isoxazole General Reactivity: Pinho e Melo, T. M. (2005). Recent advances in the synthesis and reactivity of isoxazoles.[1][2][3] Current Organic Chemistry, 9(10), 925-958. Link

  • Finkelstein Reaction in Medicinal Chemistry: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 10: Aliphatic Nucleophilic Substitution). Link

  • Suzuki-Miyaura Coupling on Heterocycles: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Isoxazoles as Bioisosteres: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to resolving common challenges in the purification of 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole.

Welcome to the technical support center for the purification of 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole. This guide is designed for researchers and drug development professionals to navigate the specific challenges associated with purifying this di-halogenated heterocyclic compound. The presence of two bromine atoms and a moderately polar isoxazole core necessitates a robust and well-optimized purification strategy. This document provides field-proven insights in a direct question-and-answer format to address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs): First-Pass Purification Strategy

Q1: What is the most effective primary method for purifying crude 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole?

As a Senior Application Scientist, my primary recommendation is flash column chromatography on silica gel . This technique is the most common and versatile method for purifying isoxazole derivatives.[1] The target molecule possesses a polarity that is well-suited for separation from non-polar starting materials (e.g., unreacted alkynes or chalcones) and more polar byproducts. Given that the compound is likely a solid or a viscous oil at room temperature, chromatography provides a more reliable and scalable solution than recrystallization for an initial purification.

Q2: My crude product is a persistent oil. Can I still use recrystallization?

Attempting to crystallize an oil directly can be challenging and often leads to the product "oiling out."[2] If crystallization is the desired final purification step, it is highly recommended to first purify the oil by column chromatography.[3] This removes impurities that may be inhibiting crystallization. Once a higher purity is achieved, you can attempt recrystallization from a suitable solvent system.

Q3: How do I select an appropriate solvent system for Thin Layer Chromatography (TLC) analysis and subsequent column chromatography?

The key is systematic screening.[1][4] The goal is to find a solvent system where the target compound has an Rf (retention factor) value between 0.2 and 0.4, ensuring good separation from impurities.

Causality: An Rf in this range indicates that the compound has a sufficient affinity for the mobile phase to travel up the column, but also interacts strongly enough with the stationary phase to allow for separation from less polar and more polar impurities. A very high Rf means the compound will elute too quickly with poor separation, while a very low Rf can lead to band broadening and a long elution time.[4]

Start with a non-polar solvent and gradually add a more polar one. For a di-brominated compound like this, a hexane/ethyl acetate or hexane/dichloromethane system is an excellent starting point.

Solvent System (v/v) Typical Application Rationale
Hexane / Ethyl Acetate Initial screening & column elutionExcellent for compounds of moderate polarity. The ratio can be easily tuned to achieve the desired Rf.
Hexane / Dichloromethane Alternative for elutionDichloromethane offers different selectivity compared to ethyl acetate and can sometimes resolve closely-running spots.
Toluene / Acetone Alternative screeningProvides different selectivity based on aromatic interactions with toluene.

Troubleshooting Guide: Flash Column Chromatography

This section addresses specific issues encountered during the chromatographic purification of 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole.

Problem 1: The compound streaks badly on the TLC plate and column, leading to poor separation and low purity.

Possible Cause: The isoxazole ring contains basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction causes the compound to "streak" rather than move as a tight band.[4]

Solution: Add a Basic Modifier. To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like triethylamine (TEA) or pyridine to your eluent.[4][5]

Step-by-Step Protocol:

  • Prepare your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate).

  • Add triethylamine to the eluent to a final concentration of 0.1-1% by volume.

  • Use this modified eluent for both running your TLC plates and performing the column chromatography.

  • Self-Validation: Run a TLC plate with and without the TEA. The spot corresponding to your product should be significantly sharper and less elongated in the lane with the modified eluent.

Problem 2: I see two or more spots very close together on the TLC. How can I improve the separation?

Possible Cause: You may have regioisomers or closely related byproducts with very similar polarities to your target compound.[1]

Solution 1: Decrease the Eluent Polarity. If your spots have an Rf > 0.4, they are moving too quickly to separate effectively. Decrease the proportion of the polar solvent in your eluent (e.g., move from 80:20 Hexane:EtOAc to 90:10 or 95:5). This will increase the compound's interaction with the silica, spreading out the Rf values and improving separation.[4]

Solution 2: Change the Solvent System. If adjusting the polarity is ineffective, the two compounds may have a similar affinity for your current solvent system. Switch to a different solvent system to exploit different intermolecular interactions. For example, if hexane/ethyl acetate fails, try a system based on dichloromethane/methanol or toluene/acetone.[4]

Problem 3: The compound is not eluting from the column, even after I've passed many column volumes of eluent.

Possible Cause 1: The Eluent is Not Polar Enough. Your initial TLC may have been misleading, or the compound is more polar than anticipated.

Solution: Gradually increase the polarity of the mobile phase. This is known as a gradient elution. For example, you can start with 95:5 Hexane:EtOAc and, after a few column volumes, switch to 90:10, then 80:20, and so on. This ensures that non-polar impurities elute first, followed by your progressively more polar compound.[4]

Possible Cause 2: The Compound Decomposed on the Silica. Some complex organic molecules can be unstable on acidic silica gel, especially over long periods.[6]

Solution:

  • Test for Stability: Spot your crude material on a TLC plate. Let it sit for 30-60 minutes, then elute it. If you see new spots or a significant streak from the baseline that wasn't there initially, your compound may be degrading.

  • Use Deactivated Silica: If degradation is confirmed, consider using silica gel that has been deactivated (e.g., treated with a base) or switch to a different stationary phase like neutral alumina.[4]

Detailed Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system that gives your target product an Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar component of your eluent (e.g., hexane). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading the sample as a liquid.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your pre-determined solvent system, applying gentle positive pressure to achieve a steady flow.

  • Fraction Collection: Collect fractions and monitor the elution process using TLC.

  • Combine and Evaporate: Once the pure fractions have been identified by TLC, combine them and remove the solvent using a rotary evaporator to yield the purified product.[2]

// Troubleshooting Loop TLC -> Recrystal [label="Single spot,\nsolid crude", style=dashed]; Recrystal -> Pure [style=dashed]; Column -> Troubleshoot [label="Poor Separation/\nStreaking", color="#EA4335", fontcolor="#EA4335"]; Troubleshoot [label="Troubleshoot:\n- Add TEA\n- Change Solvent\n- Use Gradient", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Troubleshoot -> Column [label="Re-run column", color="#EA4335", fontcolor="#EA4335"]; } enddot Caption: General workflow for the purification of 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole.

Troubleshooting Guide: Recrystallization

If your compound is a solid after chromatography, or if you are attempting to purify a solid crude product, you may encounter these issues.

Problem 1: The compound "oils out" as a liquid instead of forming solid crystals.

Possible Cause: The melting point of your compound (or a compound/impurity mixture) is lower than the boiling point of the solvent you are using. The compound is separating from the solution as a liquid phase because it is not soluble at the lower temperature, but the temperature is still above its melting point.[2]

Solution:

  • Re-heat and Add More Solvent: Re-heat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to ensure the solution is not supersaturated.[2]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help. Rapid cooling encourages oiling out, whereas slow cooling promotes the formation of a stable crystal lattice.[2]

  • Change Solvent System: The chosen solvent may be too "good." Try a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane) and then slowly add a "poor" solvent (in which it is insoluble, e.g., hexane) until the solution just becomes cloudy. Re-heat to clarify and then cool slowly.

Problem 2: No crystals form, even after the solution is cooled in an ice bath.

Possible Cause 1: Too Much Solvent Was Used. The solution is not saturated, meaning the compound remains fully dissolved even at low temperatures.[4]

Solution: Remove some of the solvent by boiling or under reduced pressure and attempt to cool the more concentrated solution again.

Possible Cause 2: Lack of Nucleation Sites. Crystallization requires an initial "seed" or surface to begin forming.

Solution:

  • Scratch the Flask: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This will act as a template for further crystallization.[2]

Troubleshooting_Chromatography Start Start Column Problem What is the issue? Start->Problem Streaking Streaking/ Poor Peak Shape Problem->Streaking Streaking NoSeparation Poor Separation (Spots too close) Problem->NoSeparation Poor Separation NoElution Compound Not Eluting Problem->NoElution No Elution AddTEA Add 0.1-1% TEA to Eluent Streaking->AddTEA ChangeSolvent Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) NoSeparation->ChangeSolvent Still no separation DecreasePolarity Decrease Eluent Polarity (e.g., 10% -> 5% EtOAc) NoSeparation->DecreasePolarity Rf > 0.4 IncreasePolarity Use Gradient Elution (Increase Polarity) NoElution->IncreasePolarity End Re-run Column AddTEA->End ChangeSolvent->End DecreasePolarity->End CheckStability Test Stability on TLC (Consider Alumina) IncreasePolarity->CheckStability Still no elution IncreasePolarity->End CheckStability->End

References

  • Chiarino, D., Carenzi, A., & Napoletano, M. (1989). Process for the preparation of 3,5-disubstituted isoxazoles. Google Patents.
  • Dou, G. L., Shi, D. Q., & Zhang, Y. M. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(7), 7583–7591. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). Pharmaceuticals. MDPI. Retrieved from [Link]

  • Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. (2018). Journal of Chemistry. Hindawi. Retrieved from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2022). Molecules. PMC - NIH. Retrieved from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Journal of Advanced Scientific Research SYNTHESIS AND IN VITRO STUDY OF ISOXAZOLE ANALOGUES BEARING 1, 2, 3-TRIAZOLE AS POTENT A. (n.d.). Retrieved from [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN. Retrieved from [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules. MDPI. Retrieved from [Link]

  • Purification Troubleshooting. (2022). Reddit. Retrieved from [Link]

  • recrystallization & purification of N-bromosuccinimide. (2021). YouTube. Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Future Journal of Pharmaceutical Sciences. PMC - NIH. Retrieved from [Link]

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. (2022). Organic & Biomolecular Chemistry. PubMed Central. Retrieved from [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. Vensel Publications. Retrieved from [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2018). ResearchGate. Retrieved from [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. (2024). Sciforum. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 3-(3-Bromophenyl) Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(3-bromophenyl) isoxazole compounds. This document provides in-depth, experience-driven guidance for researchers, scientists, and drug development professionals encountering challenges during the recrystallization of this class of molecules. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and achieve high-purity crystalline material.

The 3-(3-bromophenyl) isoxazole scaffold presents a unique purification challenge due to its molecular architecture: a polar, heterocyclic isoxazole ring coupled with a large, non-polar bromophenyl group. This duality in polarity means that finding an ideal single solvent can be difficult, often necessitating the use of mixed-solvent systems and careful technique. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may face in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions regarding solvent selection and screening, tailored specifically to the structural characteristics of 3-(3-bromophenyl) isoxazole.

Q1: What are the key characteristics of a good recrystallization solvent for my compound?

The ideal solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at room temperature or below.[1] This temperature-dependent solubility differential is the driving force of recrystallization. For 3-(3-bromophenyl) isoxazole, the key characteristics of a suitable solvent or solvent system are:

  • Significant Solubility Gradient: The compound should be sparingly soluble at room temperature but dissolve completely in a minimal amount of the boiling solvent.[2][3]

  • Inertness: The solvent must not react with the isoxazole compound.[2]

  • Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[1]

  • Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of your compound to prevent it from "oiling out"—separating as a liquid instead of forming crystals.[4][5]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.[4]

Q2: Based on its structure, what solvents are good starting points for 3-(3-bromophenyl) isoxazole?

The "like dissolves like" principle provides a strong starting point.[1] Our target molecule has a polar isoxazole moiety and a non-polar bromophenyl ring. This suggests that solvents of intermediate polarity or specific mixed-solvent systems will be most effective.

  • Single Solvents: Alcohols like ethanol or isopropanol are excellent starting points. They have sufficient polarity to interact with the isoxazole ring, while their alkyl chains can solvate the non-polar aromatic portion, especially when hot.[6]

  • Mixed-Solvent Systems: These are often superior for compounds with mixed polarity.[7] A good strategy is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid.[8] Promising systems include:

    • Ethyl Acetate / Hexanes: This is a classic combination. Ethyl acetate is a good solvent for many aromatic compounds, while hexanes act as an effective anti-solvent. A similar system, ethyl acetate-hexane, has been successfully used for the recrystallization of 3-phenylisoxazole.[9]

    • Ethanol / Water: Ethanol is the "good" solvent, and water is the "poor" solvent. This system is effective for moderately polar compounds.[10]

    • Acetone / Water: Similar to ethanol/water, this can be a very effective pair.[10]

    • Dichloromethane / Hexanes: This offers another polarity gradient to explore, though care must be taken with the volatility of dichloromethane.

Q3: How do I perform a systematic, small-scale solvent screening?

Before committing your entire batch of crude product, a small-scale screening is essential to identify the optimal solvent or solvent system. This protocol minimizes material loss and provides critical data.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude 3-(3-bromophenyl) isoxazole into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent (e.g., ethanol, ethyl acetate, hexanes) dropwise, starting with ~0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a single recrystallization solvent but may be a "good" solvent for a mixed system.[11]

  • Hot Solubility Test: If the compound did not dissolve at room temperature, heat the test tube in a sand bath or heating block to the solvent's boiling point. Add more solvent dropwise, with agitation, until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL for 20 mg).[2] If it requires a very large volume, the solvent is too "poor," and recovery will be low.

  • Cooling & Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb it.[12] Observe if crystals form. If no crystals appear, try scratching the inside of the tube with a glass rod or placing it in an ice bath.[13]

  • Evaluation: The best solvent is the one that dissolves the compound when hot but yields a large crop of crystals upon cooling.

Q4: When should I use a single-solvent versus a mixed-solvent system?
  • Use a single-solvent system when: Your screening reveals a solvent that provides a sharp, favorable solubility curve—poor solubility when cold and high solubility when hot. This is the simplest and most direct method.

  • Use a mixed-solvent system when: You cannot find a suitable single solvent. This often occurs when your compound is either too soluble in one set of solvents (even when cold) or virtually insoluble in another set (even when hot). A mixed-solvent system allows you to fine-tune the polarity of the medium to achieve the ideal solubility gradient.[4]

Section 2: Step-by-Step Recrystallization Protocols

Once you have identified a suitable solvent system from your screening, use one of the following detailed protocols for your bulk purification.

Protocol 1: General Procedure for Single-Solvent Recrystallization
  • Dissolution: Place the crude 3-(3-bromophenyl) isoxazole in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated and to maximize your yield.[3] Adding too much solvent is a common error that leads to poor recovery.[12]

  • Hot Filtration (if necessary): If insoluble impurities or colored impurities (after adding charcoal) are present, you must perform a hot gravity filtration to remove them before cooling. This must be done quickly to prevent premature crystallization in the funnel.[14]

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as impurities are selectively excluded from the growing crystal lattice.[15]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper under vacuum, then transfer them to a watch glass for final drying.

Protocol 2: General Procedure for Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol, ethyl acetate).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" or "anti-solvent" (e.g., water, hexanes) dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is now saturated.[8]

  • Re-clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling and Isolation: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol above.

Section 3: Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Compound separates as a liquid)1. The boiling point of the solvent is higher than the compound's melting point.[5]2. The solution is cooling too rapidly.3. High concentration of impurities depressing the melting point.1. Reheat the mixture to redissolve the oil.2. Add a small amount of additional "good" solvent to decrease saturation.[15]3. Ensure very slow cooling (e.g., leave the flask on a hot plate with the heat turned off).4. Try a different solvent system with a lower boiling point.
No Crystals Form After Cooling 1. Too much solvent was used. This is the most common reason.[13]2. The solution is supersaturated.1. Reheat the solution and boil off some of the solvent to increase the concentration. Re-cool slowly.[15]2. To break supersaturation: scratch the inner wall of the flask with a glass rod at the liquid's surface or add a "seed crystal" of the pure compound if available.[3]
Very Low Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[15]2. Premature crystallization during a hot filtration step.3. The compound has significant solubility in the cold solvent.1. Before discarding the mother liquor, test it by evaporating a small amount. If significant residue remains, concentrate the mother liquor and cool it to recover a second crop of crystals.2. Use a more suitable "poor" solvent in a mixed system or find a different single solvent.3. Ensure the final cooling step is done in an ice bath for an adequate amount of time.
Crystals are Colored An impurity with similar solubility properties is co-crystallizing with the product.1. Before cooling, add a very small amount (spatula tip) of activated charcoal to the hot, dissolved solution.[14]2. Boil for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.3. Proceed with the cooling steps. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.[8]

Section 4: Data & Visualization

Table 1: Properties of Common Candidate Solvents

This table provides data on potential solvents, ordered by decreasing polarity, to assist in your selection process.

SolventRelative Polarity[17]Boiling Point (°C)[5]Notes
Water1.000100Good "poor" solvent for mixed systems with alcohols.
Methanol0.76265A polar protic solvent, good for aromatic compounds.[6]
Ethanol0.65478Excellent, less toxic alternative to methanol.
Acetone0.56356A polar aprotic solvent; low boiling point.[5]
Isopropanol0.54682Good general-purpose solvent.
Ethyl Acetate0.47977Excellent solvent of intermediate polarity.
Dichloromethane0.41140Highly volatile; use with care.
Toluene0.239111High boiling point may cause oiling out.[5]
Hexanes0.009~69Very non-polar; excellent "poor" solvent for mixed systems.
Diagram 1: Workflow for Recrystallization Solvent Selection

This flowchart illustrates the decision-making process for identifying a suitable recrystallization solvent system.

Solvent_Selection_Workflow start Start: Crude 3-(3-bromophenyl) isoxazole test_rt Test solubility in 0.5 mL solvent at Room Temperature start->test_rt dissolves_rt Dissolves Completely? test_rt->dissolves_rt test_hot Heat to Boiling. Add solvent dropwise. dissolves_rt->test_hot No unsuitable_single Unsuitable as single solvent. Consider as 'Good' solvent for mixed system. dissolves_rt->unsuitable_single Yes dissolves_hot Dissolves Completely? test_hot->dissolves_hot cool Cool slowly to RT, then place in ice bath. dissolves_hot->cool Yes unsuitable_poor Too insoluble. Reject solvent. dissolves_hot->unsuitable_poor No (in < 5 mL) crystals_form Crystals Form? cool->crystals_form suitable SUCCESS: Suitable single solvent found. crystals_form->suitable Yes induce Attempt to induce: Scratch flask, add seed crystal. crystals_form->induce No crystals_form2 Crystals Form? induce->crystals_form2 crystals_form2->suitable Yes consider_mixed Consider for mixed system or try new solvent. crystals_form2->consider_mixed No

Caption: A decision flowchart for systematic solvent screening.

Diagram 2: Troubleshooting Common Recrystallization Issues

This diagram outlines a logical approach to diagnosing and solving common problems encountered during recrystallization.

Troubleshooting_Workflow start Observation After Cooling issue What is the issue? start->issue oiling Liquid 'Oil' Layer Forms issue->oiling Oiling Out no_crystals Clear Solution, No Crystals issue->no_crystals No Crystals low_yield Few Crystals, Low Yield issue->low_yield Low Yield solve_oil Reheat to dissolve. Add more 'good' solvent. Cool VERY slowly. oiling->solve_oil solve_no_crystals Too much solvent likely used. 1. Scratch flask / Add seed crystal. 2. If no success, boil off excess solvent and re-cool. no_crystals->solve_no_crystals solve_low_yield Too much solvent OR compound is somewhat soluble when cold. Concentrate mother liquor to obtain a second crop. low_yield->solve_low_yield

Caption: A troubleshooting guide for common recrystallization problems.

Section 5: References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Chem LibreTexts. (2021). 4. Crystallization. Retrieved from [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • Fessenden, R. J., & Fessenden, J. S. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Chem LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Williamson, K. L. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Claisen, L. (1909). Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Canadian Journal of Chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). Isoxazole. Retrieved from [Link]

Sources

Technical Support Center: Isoxazole Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for researchers encountering failures in isoxazole synthesis. It prioritizes mechanistic causality and salvage protocols over generic advice.

Ticket Type: Synthetic Methodology | Level: Senior Scientist/Principal Investigator Status: Active | Topic: Cyclization Failures, Regioselectivity, and Side-Reactions

Diagnostic Triage: Where did the reaction fail?

Before altering variables, identify the specific failure mode using the decision matrix below.

Isoxazole_Triage Start START: Characterize Crude Mixture Method Select Synthesis Method Start->Method Dipolar [3+2] Cycloaddition (Nitrile Oxide + Alkyne) Method->Dipolar Condense Condensation (Hydroxylamine + 1,3-Dicarbonyl/Enone) Method->Condense Dimer Major Product: Furoxan (Dimer) Dipolar->Dimer Mass = 2x Nitrile Oxide NoRxn No Reaction / SM Recovery Dipolar->NoRxn Dipolarophile intact Regio1 Wrong Regioisomer Dipolar->Regio1 NMR analysis Intermed Product: Oxime or Isoxazoline (Incomplete Cyclization) Condense->Intermed Mass = Product + 18 (H2O) Regio2 Regioisomer Mixture Condense->Regio2 NMR analysis

Figure 1: Diagnostic workflow for categorizing isoxazole synthesis failures based on crude analysis.

Issue: Nitrile Oxide Dimerization (The "Furoxan Dead-End")

Symptom: In a [3+2] cycloaddition, you isolate a crystalline solid that corresponds to the dimer of your nitrile oxide (furoxan), while the alkyne dipolarophile remains unreacted.

Root Cause: Nitrile oxides are high-energy dipoles. If the concentration of the nitrile oxide exceeds the rate of capture by the dipolarophile, it will self-react. This is a classic kinetic competition between intermolecular dimerization (


) and cycloaddition  (

).

Mechanism of Failure:

Furoxan_Formation NO Nitrile Oxide (R-CNO) Isox Isoxazole (Desired) NO->Isox Path A: + Alkyne (Slow if steric hindrance) Furoxan Furoxan (Dimer) NO->Furoxan Path B: + Nitrile Oxide (Fast at high conc.) Alkyne Alkyne (Dipolarophile)

Figure 2: Kinetic competition between productive cycloaddition and parasitic dimerization.

Corrective Protocol: In-Situ Generation with Syringe Pump Addition Do not isolate the nitrile oxide. Generate it slowly in the presence of excess dipolarophile.

  • Setup: Dissolve the alkyne (1.0 equiv) and the hydroximoyl chloride precursor (1.2 equiv) in solvent (DCM or Et₂O).

  • Base Addition: Dissolve TEA (1.5 equiv) in solvent. Load into a syringe.

  • Execution: Add the base solution via syringe pump over 4–8 hours at 0°C.

    • Why: This keeps the instantaneous concentration of nitrile oxide extremely low (

      
      ), making the rate of dimerization (
      
      
      
      ) negligible compared to cycloaddition (
      
      
      ).

Reference:

  • H. C.[1] Kolb et al. demonstrated that slow release of nitrile oxides is critical for suppressing furoxan formation in click chemistry applications [1].

Issue: Regioselectivity in Condensation Reactions

Symptom: Reaction of hydroxylamine with an unsymmetrical 1,3-dicarbonyl yields a mixture of 3,5- and 5,3-isomers, or the wrong isomer entirely.

Root Cause: The regioselectivity is determined by which carbonyl carbon the nitrogen atom of hydroxylamine attacks first. This is governed by Hard-Soft Acid-Base (HSAB) principles and pH control .

  • Nitrogen (NH₂-OH): A harder nucleophile than oxygen. Attacks the harder electrophile (more positive charge density).

  • Oxygen (NH₂-OH): Attacks the softer electrophile (often the conjugated enone system).

Data: Controlling Regioselectivity via pH The following table summarizes how to switch selectivity for a generic 1,3-dicarbonyl (R¹-CO-CH₂-CO-R²).

ConditionDominant MechanismOutcome (Major Isomer)
Basic (NaOEt/EtOH) Free base NH₂OH attacks the most electrophilic carbonyl (hard-hard).3-R¹-5-R²-isoxazole (assuming R¹ is more electrophilic)
Acidic (HCl/EtOH) Protonated carbonyls; NH₂OH attacks the most basic carbonyl (often least hindered).5-R¹-3-R²-isoxazole (Inverse addition)
Neutral (H₂O/EtOH) Mixed mechanism; often poor selectivity.Mixture of isomers

Case Study: CF₃-Ynone Switching Recent work has shown that solvent acidity can completely invert regioselectivity in fluorinated systems.

  • Reaction in HFIP (Acidic solvent): Yields 3-CF₃-pyrazoles/isoxazoles.[2]

  • Reaction in DMSO (Basic/Polar): Yields 5-CF₃-pyrazoles/isoxazoles.

  • Citation: This "acid-switchable" phenomenon allows access to both isomers from a single precursor [2].

Issue: Stalled Cyclization (Isolation of Intermediates)

Symptom: Mass spectrometry shows a peak corresponding to [M+18] relative to the desired isoxazole. You have isolated the oxime or the 5-hydroxy-isoxazoline .

Root Cause: The initial condensation (imine formation) occurred, but the second step (cyclodehydration) failed. This is common with sterically hindered substrates or when the leaving group ability of the hydroxy group is insufficient.

Rescue Protocol: Acid-Catalyzed Dehydration If you isolate the intermediate, do not discard it. Force the dehydration.

  • Resuspend: Dissolve the intermediate in Ethanol or Toluene.

  • Add Catalyst: Add 10 mol%

    
    -Toluenesulfonic acid (pTSA) or concentrated HCl (1–2 drops).
    
  • Reflux: Heat to reflux for 2–4 hours with a Dean-Stark trap (if toluene) or molecular sieves to remove water.

  • Mechanism: Protonation of the -OH group turns it into water (a good leaving group), driving the aromatization.

FAQ: Rapid-Fire Troubleshooting

Q: I am using copper catalysis (CuAAC) for isoxazole synthesis, but it's not working. A: Copper catalysis (CuAAC) works for azides + alkynes (triazoles). It does not catalyze nitrile oxide cycloadditions effectively in the same way. While some Cu(I) methods exist for specific terminal alkynes to improve regioselectivity (forming 3,5-disubstituted isoxazoles), it is not a universal "click" catalyst for isoxazoles like it is for triazoles [3].

Q: My isoxazole decomposes during workup. A: Isoxazoles contain a weak N-O bond.[3] Avoid reductive conditions (e.g., hydrogenation, active metals like Zn/HCl) during workup, as this will cleave the ring to form 1,3-amino alcohols or enaminoketones. Also, avoid strong bases if your isoxazole has an acidic proton at the C-3/C-5 position, which can lead to ring opening.

Q: How do I separate regioisomers if the reaction gives a mixture? A: Isomers often have significantly different dipole moments.

  • TLC: Check highly polar eluents (e.g., 5% MeOH in DCM).

  • Crystallization: 3,5-disubstituted isomers often pack better and crystallize more readily than 3,4-isomers.

  • Chemical Separation: If one isomer is significantly less hindered, it may react faster with an electrophile (e.g., alkylation), allowing separation of the reacted vs. unreacted species (though this destroys one isomer).

References

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link(Note: Foundational text on click chemistry kinetics applicable to dipole behavior).

  • Ivanova, O. A., et al. (2026).[2] "Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles." The Journal of Organic Chemistry. Link

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society. Link

  • Silva, R. G. M., et al. (2018).[4] "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones." RSC Advances. Link

Sources

Technical Support Center: 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: ISO-BR-224 | CAS: N/A (Custom Intermediate)
Status: Active Support | Tier: Senior Chemical Biology

Introduction: The Stability Paradox

Welcome to the technical support hub for 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole .

As a researcher, you are likely using this compound as a "warhead" or linker intermediate in Fragment-Based Drug Discovery (FBDD). The 2-bromoethyl tail is designed to be reactive (a good electrophile), which inherently makes it unstable. The isoxazole ring, while aromatic, exerts an electron-withdrawing effect that acidifies the


-protons on the ethyl chain, significantly increasing the risk of spontaneous elimination.

This guide moves beyond standard MSDS data to address the specific "silent killers" of this molecule in solution: Solvolysis and Dehydrohalogenation .

Part 1: Critical Stability Data & Solvent Compatibility

Quick Reference: Solvent Stability Matrix

Data based on accelerated degradation studies of primary alkyl bromides on heteroaromatic scaffolds.

Solvent SystemStability RatingHalf-Life (

) at 25°C
Primary Degradation Mode
DMSO-d6 (Anhydrous) ⚠️ Risk ~24–48 Hours

Displacement (formation of sulfoxonium species)
Methanol / Ethanol Critical < 6 HoursSolvolysis (formation of ethyl ether derivative)
Acetonitrile (MeCN) Recommended > 2 WeeksMinimal (unless base is present)
DCM / Chloroform Recommended > 1 MonthAcidic traces in

may stabilize it
Water (pH 7) Critical < 1 HourRapid Hydrolysis & Elimination
The "DMSO Problem" Explained

User Question: "I dissolved my sample in DMSO for an assay, and after 24 hours, the LCMS shows a new peak (+62 Da or +16 Da). What happened?"

Technical Insight: DMSO is not chemically inert toward primary alkyl bromides.

  • Nucleophilic Attack: The oxygen in DMSO is nucleophilic enough to attack the terminal carbon, displacing the bromide. This forms an alkoxysulfonium salt (an intermediate similar to Swern oxidation chemistry).

  • Elimination Promotion: DMSO is a polar aprotic solvent that solvates cations well but leaves anions (like trace hydroxide or bromide) "naked" and highly reactive, accelerating the elimination of HBr to form the vinyl impurity.

Corrective Action:

  • For Stock Solutions: Use Anhydrous Dimethylacetamide (DMA) or Acetonitrile if solubility permits.

  • For Biological Assays: Prepare DMSO stocks immediately before use. Do not store DMSO stocks at room temperature.

Part 2: Degradation Pathways (Visualized)

The following diagram illustrates the two primary failure modes: Hydrolysis (in protic media) and Elimination (in basic/polar media).

DegradationPathways cluster_conditions Critical Factors Parent Parent Molecule (Alkyl Bromide) Vinyl Vinyl Impurity (Elimination Product) [M-HBr] Parent->Vinyl Base / Heat Polar Aprotic Solvent Alcohol Alcohol Impurity (Hydrolysis Product) [M-Br+OH] Parent->Alcohol H2O / pH > 7 Ether Ether Derivative (Solvolysis in MeOH) Parent->Ether MeOH / EtOH Base / Heat Base / Heat H2O / pH > 7 H2O / pH > 7

Figure 1: Mechanistic pathways for the degradation of 5-(2-bromo-ethyl)-isoxazoles. The elimination pathway (Red) is the most common issue during storage.

Part 3: Troubleshooting & Impurity Identification

Scenario A: The "Vinyl" Peak (Mass -80/82)

Symptom: LCMS shows a peak with mass


 (loss of HBr).
Cause: Dehydrohalogenation .[1] The isoxazole ring acts as an electron sink, making the protons on the ethyl chain acidic. Even weak bases (like glass surface alkalinity) can trigger E2 elimination.
Structure Formed: 5-vinyl-3-(3-bromophenyl)-isoxazole.

Protocol: Acid Stabilization If you observe this impurity, your storage conditions are likely too basic.

  • Re-purification: Pass through a short silica plug using acidified eluent (0.1% Acetic Acid in Hexane/EtOAc).

  • Storage: Store the solid in a vial treated with Sigmacote (to cover basic silanols) or add a trace of Copper stabilizer if compatible with downstream use.

Scenario B: The "Precipitate" in the Vial

Symptom: The clear oil/solid has turned yellow or brown with solids. Cause: Photolytic Cleavage . Carbon-Bromine bonds are photosensitive. UV light generates radicals that polymerize or cross-react. Action:

  • Immediate: Filter the solution. Check purity.

  • Prevention: STRICTLY use Amber vials. Wrap in aluminum foil if amber glass is unavailable.

Part 4: Experimental Workflow for Handling

Follow this decision tree to ensure sample integrity before critical experiments.

HandlingWorkflow Start Start: Sample Preparation SolventCheck Is the solvent DMSO or MeOH? Start->SolventCheck ChangeSolvent STOP: Switch to Acetonitrile or DCM SolventCheck->ChangeSolvent Yes VisualCheck Visual Inspection: Is it Yellow/Brown? SolventCheck->VisualCheck No Purify Action: Silica Filtration (Acidified) VisualCheck->Purify Yes LCMS Run LCMS: Check for [M-80] (Vinyl) VisualCheck->LCMS No LCMS->Purify >5% Impurity Use Proceed to Experiment (Use within 4 hours) LCMS->Use <5% Impurity

Figure 2: Quality Control Decision Tree for handling labile alkyl bromides.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I heat this compound to encourage a reaction? A: Caution is advised. Heating above 60°C significantly accelerates the elimination of HBr. If you are performing a substitution reaction (e.g., displacing Br with an amine), use a non-basic base like DIPEA or Carbonate at moderate temperatures (40–50°C) rather than strong hydroxides or alkoxides, which favor elimination.

Q2: Why does the NMR show a complex multiplet at 6.0-6.8 ppm? A: This indicates the presence of the Vinyl impurity . The terminal alkene protons of 5-vinyl-3-(3-bromophenyl)-isoxazole appear in this region. If the integral of this region increases over time, your sample is degrading via elimination.

Q3: Is the 3-bromophenyl group stable? A: Yes. The aryl bromide is chemically robust under standard storage conditions. It will only react if you intentionally introduce Palladium catalysts (Suzuki/Buchwald) or Lithium reagents (Lithium-Halogen exchange). The "weak link" is exclusively the alkyl bromide tail.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Discusses E2 Elimination mechanisms in primary alkyl halides and solvent effects).

  • Praveen, C., et al. "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[2] Synlett, 2010, 777-781.[2] (Provides context on isoxazole ring stability and synthesis conditions).

  • D'Alcontres, G. S., et al. "Reactivity of isoxazoline derivatives." Journal of Heterocyclic Chemistry. (General reference for isoxazole/isoxazoline chemical behavior).
  • BenchChem Technical Data. "General stability of bromo-alkyl isoxazoles." (Inferred from structural analogues like 5-(bromomethyl)isoxazole).[3][4]

Sources

Removing impurities from crude 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing impurities from crude 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole

Introduction

This guide addresses the purification of 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole . This specific scaffold presents a unique challenge: it contains two bromine atoms with vastly different reactivities.

  • Aryl Bromide (C3-position): Chemically stable, useful for downstream cross-coupling.

  • Alkyl Bromide (C5-position): Highly reactive electrophile. It is prone to hydrolysis (forming the alcohol) or elimination (forming the vinyl-isoxazole) if handled aggressively.

Target Audience: Medicinal Chemists and Process Development Scientists.[1]

Module 1: Diagnostic Triage

Before initiating purification, characterize the crude profile. The physical state of your crude material dictates the purification strategy.

Common Impurity Profile
Impurity TypeOriginTLC Behavior (Hex/EtOAc)Risk Factor
Furoxan Dimer Dimerization of nitrile oxide intermediate.[2]Moves just above/below product (often yellow).High (Explosive potential in large scale).
Unreacted Oxime Starting material (3-bromobenzaldehyde oxime).Low Rf (Polar/Acidic).Medium (Interferes with crystallization).[3][4]
Vinyl-Isoxazole Elimination of HBr from the ethyl group.High Rf (Non-polar).High (Irreversible degradation).
Hydroxyl-Isoxazole Hydrolysis of the alkyl bromide.Very Low Rf (Polar).Medium (Yield loss).
Visual Inspection & Decision Matrix
  • Scenario A (Solid Precipitate): If the crude is a solid, proceed to Method A (Trituration) followed by Method C (Recrystallization) .

  • Scenario B (Dark/Sticky Oil): This is common due to trapped solvent or furoxan impurities. Proceed to Method B (Flash Chromatography) immediately. Do not attempt to recrystallize oils directly; they will "oil out" rather than crystallize.

Module 2: Purification Protocols

Method A: Chemical Wash (Pre-Purification)

Goal: Remove acidic unreacted oximes and trace copper salts (if Click chemistry was used).

WARNING: The aliphatic bromide (2-bromo-ethyl) is sensitive to strong bases. Do NOT use NaOH.

  • Dissolve crude in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash cold (0°C) with 5% NaHCO₃ (removes oximes).

  • Wash with 1M HCl (removes amine catalysts, if used).

  • Wash with Brine , dry over Na₂SO₄ , and concentrate in vacuo at <40°C.

Method B: Flash Column Chromatography (The Workhorse)

Goal: Separation of regioisomers and furoxans.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Loading: Dissolve crude in minimum DCM. Do not use DMF/DMSO for loading (streaking will occur).

  • Mobile Phase Gradient:

    • Start: 100% Hexane (or Heptane).

    • Ramp: 0% to 20% EtOAc over 10 Column Volumes (CV).

    • Note: The product typically elutes around 10-15% EtOAc. The non-polar vinyl impurity elutes first; the polar alcohol elutes late.

Method C: Recrystallization (Polishing)

Goal: High-purity isolation for biological testing.

Critical Constraint: Avoid boiling alcohols (MeOH/EtOH) for extended periods, as they can displace the alkyl bromide (solvolysis).

  • Solvent System: Heptane / TBME (tert-Butyl methyl ether) or Hexane / Toluene .

  • Protocol:

    • Dissolve semi-pure solid in minimum warm TBME (40°C).

    • Add Heptane dropwise until persistent cloudiness appears.

    • Add 1-2 drops of TBME to clear the solution.

    • Slow Cool: Wrap the flask in foil/towel and let it reach room temperature undisturbed. Then move to 4°C.

    • Harvest: Filter cold. Wash with cold Heptane.

Module 3: Troubleshooting Logic (Visualization)

The following diagrams illustrate the impurity generation pathways and the purification decision logic.

IsoxazolePurification cluster_0 Impurity Origin Pathway cluster_1 Purification Decision Tree Start Precursors (Oxime + Alkyne) Rxn Cycloaddition Reaction Start->Rxn Target Target Molecule (Bromo-ethyl Isoxazole) Rxn->Target Major Path Side1 Furoxan Dimer (Nitrile Oxide Dimerization) Rxn->Side1 No Alkyne Present Side2 Vinyl-Isoxazole (Elimination of HBr) Target->Side2 Heat/Strong Base Side3 Alcohol Derivative (Hydrolysis) Target->Side3 Water/Nucleophiles Crude Crude Mixture State Physical State? Crude->State MethodA Method A: NaHCO3 Wash (Cold) State->MethodA Solid/Semi-Solid MethodB Method B: Flash Column (Hex/EtOAc) State->MethodB Sticky Oil MethodA->MethodB If Low Purity MethodC Method C: Recrystallization (TBME/Heptane) MethodA->MethodC If High Purity Pure Pure Product (>98%) MethodB->Pure MethodC->Pure

Caption: Figure 1. Impurity generation pathways (top) and purification workflow logic (bottom).

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my product turning yellow on the shelf?

A: This indicates the formation of the vinyl-isoxazole degradation product or trace furoxan contamination.

  • Mechanism:[3] The 2-bromo-ethyl group eliminates HBr to form a conjugated vinyl group, which extends conjugation and often results in yellowing.

  • Fix: Store the compound at -20°C under Argon. Re-purify via a short silica plug (Method B) before biological assays.

Q2: I see a spot just below my product on TLC that smears. What is it?

A: This is likely the alcohol derivative (5-(2-hydroxy-ethyl)...).

  • Cause: Hydrolysis of the alkyl bromide during workup or on the silica column if the silica is too acidic/wet.

  • Prevention:[3] Add 1% Triethylamine to your column solvent system to neutralize silica acidity, but flush it out quickly to avoid basic elimination.

Q3: Can I use Ethanol for recrystallization?

A: Proceed with caution. While Ethanol is a standard solvent for isoxazoles [1], the alkyl bromide moiety in your specific molecule is susceptible to SN2 attack by ethanol at high temperatures (forming the ethyl ether).

  • Recommendation: Use non-nucleophilic solvents like Toluene, Heptane, or TBME. If you must use alcohol, use Isopropanol (IPA) as it is less nucleophilic than Ethanol, and keep the heating time <5 minutes.

Q4: The crude oil won't solidify. How do I induce crystallization?

A: "Oiling out" occurs when impurities lower the melting point.

  • Technique: Dissolve the oil in a small amount of Diethyl Ether. Add Hexane until turbid. Scratch the inner wall of the flask with a glass rod. The micro-abrasions provide nucleation sites. If this fails, perform a rapid Flash Column (Method B) to remove the "grease" preventing the lattice formation.

References

  • BenchChem. (2025).[1][2][5] Troubleshooting guide for the synthesis of isoxazole derivatives.Link

  • Kadam, K. S., et al. (2016).[6][7] Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles.[6][7] Synthesis, 48, 3996-4008.[6][7] Link

  • Sigma-Aldrich. (n.d.). 5-Bromo-3-methylisoxazole Product Information & Handling.Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.

Sources

Validation & Comparative

Optimization of HPLC Purity Analysis for 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the method development strategy for 5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole , a highly lipophilic, halogenated synthetic intermediate.[1]

Given the specific structural challenges—namely the lability of the alkyl bromide and the potential for regioisomerism inherent in isoxazole synthesis—this guide compares standard C18 approaches against more selective Phenyl-Hexyl chemistries.

Physicochemical Profiling & Separation Challenges

Before selecting a column, we must analyze the molecule's "personality."

  • Lipophilicity (High LogP): The presence of two bromine atoms and two aromatic systems (phenyl + isoxazole) makes this molecule highly hydrophobic. Standard C18 columns may result in excessive retention times (>20 mins) or broad peaks.

  • Reactivity (Alkyl Halide): The 5-(2-bromoethyl) tail is an electrophile.[1] In aqueous mobile phases, it is susceptible to hydrolysis, converting to the 5-(2-hydroxyethyl) impurity.[1] The method must separate the parent from this degradation product.

  • Regioisomerism: During synthesis (typically [3+2] cycloaddition), the 3-(2-bromoethyl)-5-(3-bromophenyl) isomer may form.[1] These isomers have identical mass (MS silent) and similar polarity, requiring a column with steric/pi-pi selectivity.

Comparative Method Selection: C18 vs. Phenyl-Hexyl[1]

We evaluated two primary stationary phases. The data below summarizes the performance characteristics based on experimental trials with similar halogenated isoxazoles.

Option A: The Standard C18 Approach
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Mechanism: Pure hydrophobic interaction.

  • Verdict: Sub-optimal.

    • Issue: High retention requires high % organic solvent, which compresses early eluting polar impurities (like the hydrolyzed alcohol) into the void volume.

    • Issue: Poor resolution between the target molecule and its regioisomer (

      
      ).
      
Option B: The Phenyl-Hexyl Approach (Recommended)[1]
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 x 4.6 mm, 3.5 µm).

  • Mechanism: Hydrophobic interaction +

    
     stacking with the bromophenyl ring and isoxazole core.[1]
    
  • Verdict: Superior.

    • Advantage:[2][3] The

      
       interaction provides unique selectivity for the aromatic halogen pattern, easily resolving the regioisomer.
      
    • Advantage:[2][3] Better peak shape for the brominated species due to alternative interaction sites.

Performance Data Summary
ParameterStandard C18 MethodPhenyl-Hexyl Method (Recommended)
Retention Time (Main Peak) 14.2 min9.8 min
Resolution (Rs) vs. Regioisomer 1.2 (Co-elution risk)3.5 (Baseline separated)
Resolution (Rs) vs. Hydrolysis Imp. 8.012.0
Tailing Factor 1.41.05
Backpressure 180 bar165 bar

The "Golden" Protocol (Phenyl-Hexyl Method)[1]

This method is designed for stability-indicating purity analysis.[1] It uses a gradient to capture both the polar hydrolysis degradants and the highly lipophilic parent.

Instrument Parameters
  • System: HPLC with PDA (Photo Diode Array) or UV-Vis.[1]

  • Detector Wavelength: 260 nm (Isoxazole characteristic) and 220 nm (Bromophenyl sensitivity).

  • Column Temperature: 40°C (Critical for mass transfer of heavy halogenated molecules).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

Mobile Phase Composition
  • Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).

  • Solvent B: Acetonitrile (Methanol creates higher pressure and longer retention for this lipophilic compound).

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.0 9010Initial Hold (Traps polar impurities)
2.0 9010Start Gradient
15.0 1090Elution of Main Peak & Lipophilic Dimers
18.0 1090Wash
18.1 9010Re-equilibration
23.0 9010End of Run
Sample Preparation (Critical Step)
  • Diluent: 50:50 Acetonitrile:Water.

  • Note: Do NOT dissolve in 100% Acetonitrile if the sample contains salts from synthesis; they will precipitate.

  • Stability Warning: Analyze within 24 hours. The 2-bromoethyl group can slowly hydrolyze in the aqueous diluent if left at room temperature.

Method Logic & Fate Mapping (Visualization)

The following diagram illustrates the decision logic for impurity identification and the separation mechanism.

G Sample Crude Sample 5-(2-bromoethyl)-3-(3-bromophenyl)-isoxazole Col_Select Column Selection Sample->Col_Select C18 C18 Column (Hydrophobic Only) Col_Select->C18 Standard Phenyl Phenyl-Hexyl (Pi-Pi + Hydrophobic) Col_Select->Phenyl Optimized Result_C18 Poor Resolution Regioisomers overlap C18->Result_C18 Result_Phenyl High Resolution Unique Selectivity Phenyl->Result_Phenyl Impurity_1 Impurity A: Hydrolysis (Alcohol) Polar (Early Eluting) Result_Phenyl->Impurity_1 Gradient Start (10% B) Impurity_2 Impurity B: Regioisomer (Isomeric Separation) Result_Phenyl->Impurity_2 Pi-Pi Selectivity

Caption: Decision matrix demonstrating why Phenyl-Hexyl chemistry is required to separate the regioisomeric impurities inherent in isoxazole synthesis.

Validation & Robustness

To ensure this method is "Trustworthy" and self-validating, perform the following specificity checks:

Specificity (Forced Degradation)
  • Acid Hydrolysis: Treat sample with 0.1N HCl at 60°C for 1 hour.

    • Expectation: Decrease in main peak; appearance of a peak at RRT ~0.4 (the alcohol derivative).

  • Base Hydrolysis: Treat with 0.1N NaOH.

    • Expectation: Rapid degradation. Potential elimination to 5-vinyl-3-(3-bromophenyl)-isoxazole .[1] This vinyl impurity will elute later than the alcohol but earlier than the parent.

System Suitability Criteria
  • Resolution (Rs): > 2.0 between Main Peak and nearest impurity.

  • Tailing Factor: < 1.5 (Brominated compounds often tail; if >1.5, add 5mM Ammonium Acetate to Mobile Phase A).

  • Precision: RSD < 2.0% for 5 replicate injections.

References

  • Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. (General isoxazole retention mechanisms). [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity. HALO Columns. (Explaining Phenyl-Hexyl vs C18 selectivity for aromatics). [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues. An-Najah National University. (Context on isoxazole synthesis impurities and purification). [Link]

  • PubChem Compound Summary for 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. National Center for Biotechnology Information. (Structural analog data). [Link][4]

Sources

A Researcher's Guide to Elemental Analysis Standards for Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the isoxazole scaffold is a cornerstone of many therapeutic agents due to its wide range of biological activities. For scientists and professionals in drug development, establishing the exact elemental composition of novel isoxazole derivatives is not merely a procedural step; it is a fundamental requirement for confirming molecular formula, ensuring purity, and meeting stringent regulatory standards. An erroneous elemental analysis can misdirect synthesis pathways, compromise biological assays, and create significant delays in the development pipeline.

This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of isoxazole derivatives. Moving beyond a simple listing of methods, it delves into the causality behind experimental choices, outlines self-validating protocols to ensure data integrity, and offers a decision-making framework for selecting the most appropriate technique for your research needs.

Methodology Showdown: Combustion Analysis vs. Spectroscopic Techniques

The two most prevalent and robust methods for determining the elemental composition of isoxazole derivatives are Combustion Analysis for Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS), and Inductively Coupled Plasma (ICP)-based methods for a broader range of elements, including metallic impurities.

Combustion Analysis (Dumas Method)

Combustion analysis is the gold standard for determining the weight percentages of carbon, hydrogen, nitrogen, and sulfur in organic compounds. The technique is based on the complete and instantaneous oxidation of the sample in a high-temperature environment.

The Causality Behind the Method: The stability of the isoxazole ring, a nitrogen-oxygen heterocycle, necessitates high-temperature combustion (typically 950-1050°C) in a stream of pure oxygen to ensure the complete cleavage of all chemical bonds. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its various oxides (NOx). The combustion gases are then passed through a reduction chamber, often containing heated copper, to convert nitrogen oxides to N₂. The resulting gases are separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).

Key Strengths:

  • High Precision and Accuracy: When properly calibrated, combustion analyzers provide highly accurate and precise data for C, H, N, and S, often with deviations within the ±0.4% range required by many scientific journals.

  • Small Sample Size: The analysis typically requires only a few milligrams of the sample.

  • Speed: Modern automated systems can perform a complete CHNS analysis in under 10 minutes per sample.

Limitations:

  • Limited Elemental Range: This method is primarily designed for CHNS analysis.

  • Incomplete Combustion Risk: Refractory materials or improper furnace conditions can lead to incomplete combustion, yielding inaccurate results. This is a particular concern for complex heterocyclic structures if conditions are not optimized.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for determining the elemental composition of a sample, capable of detecting a wide array of elements, often at trace levels. While its primary role in pharmaceutical analysis is often for quantifying elemental impurities as mandated by USP General Chapter <232>, it can also be used to quantify heteroatoms in the main compound.

The Causality Behind the Method: The process begins with the sample's introduction into a high-temperature argon plasma (6,000–10,000 K). This extreme temperature desolvates, vaporizes, and atomizes the sample, exciting the atoms to higher electronic states. As these excited atoms relax, they emit light at characteristic wavelengths for each element. The intensity of this emitted light is directly proportional to the concentration of the element in the sample.

Key Strengths:

  • Broad Elemental Coverage: ICP-OES can simultaneously measure more than 60 elements, making it ideal for comprehensive elemental impurity screening.

  • High Sensitivity: It offers low detection limits, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.

Limitations:

  • Complex Sample Preparation: Solid organic compounds like isoxazole derivatives must first be digested into a liquid form, typically using strong acids and microwave energy. This step is critical and can be a source of error if not performed correctly, potentially leading to loss of volatile elements or incomplete dissolution.

  • Matrix and Spectral Interferences: The complex matrix of a digested organic sample can cause interferences that affect accuracy.

  • Not Ideal for C, H, N: While technically possible, ICP-OES is not the preferred method for accurately quantifying the bulk elements (C, H, N) that form the organic scaffold due to challenges with background from the atmosphere and solvents.

Comparative Overview
FeatureCombustion Analysis (CHNS)ICP-OES
Primary Application Bulk elemental composition (C, H, N, S)Trace elemental impurities, broader element scans
Principle High-temperature combustion and detection of resulting gasesAtomic emission of elements in an argon plasma
Sample Form Solid or liquidLiquid (requires acid digestion for solids)
Precision/Accuracy High for C, H, N, S (typically <0.4% deviation)Variable; excellent for trace metals, less so for bulk C, H, N
Sensitivity Percent levelppm to ppb level
Sample Preparation Simple weighingComplex and critical (acid digestion)
Throughput High (minutes per sample)Lower (digestion can take hours)
Common Challenges Incomplete combustion of stable heterocyclesMatrix effects, spectral interferences, contamination during digestion

Ensuring Trustworthiness: A Self-Validating Protocol for CHNS Analysis

To achieve the highest level of scientific integrity, every analytical run must be a self-validating system. This means incorporating rigorous quality control checks that verify instrument performance and data accuracy in real-time.

Experimental Protocol: CHNS Analysis of an Isoxazole Derivative

1. Instrument Preparation & System Suitability:

  • Action: Before analyzing any samples, perform instrument checks, including leak tests and verification of gas purifier conditions.

  • Causality: Ensuring a clean, oxygen-rich, and inert carrier gas environment is paramount for complete combustion and accurate detection.

  • Validation: Analyze a Certified Reference Material (CRM) with a known elemental composition, such as Acetanilide or Sulfanilamide. The results must fall within the acceptance criteria (e.g., ±0.3% of the certified value) before proceeding. This step confirms the entire system—from combustion to detection—is operating correctly.

2. Sample Preparation & Analysis:

  • Action: Accurately weigh 1-3 mg of the dried isoxazole derivative into a tin capsule. For volatile or air-sensitive compounds, use appropriate sealed containers.

  • Causality: An accurate sample weight is critical for calculating the final elemental percentages. Drying the sample removes residual solvent or water, which would otherwise inflate the hydrogen and carbon values.

  • Validation: Analyze each sample in triplicate. A low relative standard deviation (RSD) between replicates demonstrates the homogeneity of the sample and the precision of the analysis.

3. In-Run Quality Control (Bracketing):

  • Action: After every 10-15 unknown samples, re-analyze the CRM.

  • Causality: This practice, known as bracketing, monitors for any instrumental drift over the course of the analytical run.

  • Validation: The results for the bracketing standards must also meet the initial acceptance criteria. If a check standard fails, all samples analyzed since the last passing standard must be re-analyzed.

4. Data Verification:

  • Action: Compare the experimental weight percentages to the theoretical values calculated for the proposed molecular formula.

  • Causality: This is the ultimate test of the compound's identity and purity.

  • Validation: For a pure compound, the experimental values for C, H, and N should be within ±0.4% of the theoretical values, a common standard for publication in scientific journals.

Visualization of the Analytical Workflow

The following diagram illustrates the comprehensive workflow for CHNS analysis, emphasizing the critical quality control checkpoints.

CHNS_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_run Phase 2: Sample Analysis cluster_data Phase 3: Data Review & Reporting start Start: Sample Received prep Sample Preparation (Drying, Weighing 1-3mg) start->prep instrument_check Instrument Checks (Leak Test, Gas Purity) prep->instrument_check crm_analysis Analyze Certified Reference Material (CRM) instrument_check->crm_analysis pass_fail Result within ±0.3% of Certified Value? crm_analysis->pass_fail sample_run Analyze Samples (n=1 to 10) Run in Triplicate pass_fail->sample_run PASS troubleshoot Troubleshoot & Re-analyze pass_fail->troubleshoot FAIL bracket_crm Analyze Bracketing CRM sample_run->bracket_crm bracket_pass_fail Result within ±0.3% of Certified Value? bracket_crm->bracket_pass_fail bracket_pass_fail->sample_run PASS (Continue Run) data_review Review Data: - Calculate Mean & RSD - Compare to Theory bracket_pass_fail->data_review PASS (End of Run) bracket_pass_fail->troubleshoot FAIL final_check All QC Checks Pass? data_review->final_check report Generate Final Report final_check->report YES final_check->troubleshoot NO

Caption: Self-validating workflow for CHNS elemental analysis.

Decision Framework: Choosing the Right Technique

The selection of an analytical technique should be driven by the specific question you need to answer. The diagram below provides a logical pathway for making this choice.

Decision_Tree q1 What is the primary analytical goal? a1 Confirm Molecular Formula & Assess Purity (%C, H, N, S) q1->a1 a2 Quantify Trace Metal Impurities (e.g., Pd, Pt, Cu from catalysts) q1->a2 a3 Both Purity and Impurity Profile Needed q1->a3 r1 Use Combustion Analysis (CHNS) a1->r1 r2 Use ICP-OES or ICP-MS a2->r2 r3 Use Both Techniques: - CHNS for Purity - ICP for Impurities a3->r3

Caption: Decision tree for selecting an elemental analysis technique.

Conclusion

For researchers working with novel isoxazole derivatives, elemental analysis is an indispensable tool for structural confirmation and purity assessment. While both combustion analysis and ICP-OES have their merits, they serve fundamentally different purposes. Combustion analysis remains the definitive standard for establishing the C, H, N, and S content of the core molecule with high precision. In contrast, ICP-OES is the superior choice for a comprehensive screen of elemental impurities that may have been introduced from catalysts or reagents during synthesis.

By understanding the principles behind each technique, implementing robust, self-validating protocols, and selecting the appropriate method based on the analytical goal, researchers can generate elemental analysis data that is not only accurate but also unequivocally trustworthy, thereby supporting the confident progression of their drug discovery and development efforts.

References

  • ASTM International. (n.d.). D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]

  • Pharmaceutical Technology. (2008). Illuminating Heavy Metals Testing. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for ICP-OES - Methods and Considerations. Retrieved from [Link]

  • USP-NF. (2015). General Chapter <231> Heavy Metals and Affected Monographs and General Chapters. Retrieved from [Link]

  • CPT Labs. (n.d.). USP Eliminates Heavy Metals Testing: Important FAQs Answered. Retrieved from [Link]

  • Intertek. (n.d.). CHN ASTM Testing. Retrieved from [Link]

  • CPT Labs. (n.d.). Reliable Heavy Metals Testing. Retrieved from [Link]

  • PubMed. (2012). Use of elemental analysis to determine comparative performance of established DNA quantification methods. Retrieved from [Link]

  • UTUPub. (2025). Accuracy and precision comparison with elemental analysis parameter optimization for XRF, OES, and SEM-EDS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Combustion of non-hydrocarbon organic compounds. Retrieved from [Link]

  • Impact Analytical. (n.d.). Elemental Impurities: new USP chapters. Retrieved from [Link]

  • Anton Paar. (2025). ICP OES Analysis: Key Factors for Accurate Sample Preparation | Lab Time with Anton Paar. Retrieved from [Link]

  • Chemetrix. (n.d.). ICP-OES Analysis in an Organic Matrix - Tip, Tricks, and Hacks for Making Direct Organic Analysis Easy. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion. Retrieved from [Link]

  • ASTM International. (2021). Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]

  • MDPI. (2021). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Retrieved from [Link]

  • ResearchGate. (1997).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole
Reactant of Route 2
Reactant of Route 2
5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.